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Core Science & Biosynthesis

Foundational

The Therapeutic Potential of 4-(1H-Pyrazol-1-yl)phenyl Scaffolds in Drug Discovery: A Technical Guide

Foreword: The Architectural Elegance of the Pyrazole Core In the landscape of medicinal chemistry, the pyrazole ring system stands as a privileged scaffold, a testament to its remarkable versatility and profound biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Elegance of the Pyrazole Core

In the landscape of medicinal chemistry, the pyrazole ring system stands as a privileged scaffold, a testament to its remarkable versatility and profound biological significance.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a cornerstone for the design of novel therapeutics across a wide spectrum of diseases. Its unique electronic properties and conformational flexibility allow for precise interactions with a multitude of biological targets. This guide delves into the therapeutic potential of a specific and highly promising pyrazole-based architecture: the 4-(1H-pyrazol-1-yl)phenyl scaffold. While our central focus will be on the potential of the benzimidamide functional group, we will draw critical insights from its more extensively studied chemical cousins—the benzenesulfonamides and benzamides—to construct a comprehensive understanding of this scaffold's promise in drug discovery.

The Therapeutic Landscape: A Scaffold of Diverse Pharmacological Activity

The 4-(1H-pyrazol-1-yl)phenyl core is a recurring motif in compounds exhibiting a wide array of pharmacological activities. The inherent bioactivity of the pyrazole moiety, combined with the phenyl linker's ability to present substituents in a defined spatial orientation, creates a powerful platform for therapeutic innovation. Derivatives of this scaffold have demonstrated significant potential in several key areas:

  • Anti-inflammatory and Analgesic Effects: Many pyrazole derivatives have shown potent anti-inflammatory and analgesic properties, often through the inhibition of key enzymes in the inflammatory cascade.[2][3][4]

  • Anticancer Activity: The scaffold is a fertile ground for the development of novel anticancer agents, with derivatives demonstrating antiproliferative activity against various cancer cell lines, including those of the lung, breast, and colon.[3][5][6]

  • Antiparasitic and Antimicrobial Applications: Notably, derivatives of this scaffold have shown potent activity against neglected diseases like leishmaniasis, as well as a broader spectrum of antimicrobial effects.[7][8][9]

  • Neuroprotective and CNS-related Activities: The pyrazole nucleus has been explored for its potential in treating neurodegenerative disorders such as Alzheimer's disease.[5]

This broad range of activity underscores the scaffold's value as a starting point for the development of new chemical entities targeting a multitude of disease states.[1]

Deep Dive into Mechanism: Targeting Key Pathological Pathways

The therapeutic efficacy of the 4-(1H-pyrazol-1-yl)phenyl scaffold is rooted in its ability to modulate specific biological pathways. By examining well-characterized analogs, we can elucidate the mechanisms that likely extend to the benzimidamide derivative.

Multi-Target Anti-Inflammatory Action

A compelling example of this scaffold's potential is found in 4-(5-amino-pyrazol-1-yl)benzenesulfonamide derivatives, which have been identified as multi-target anti-inflammatory agents.[10][11] These compounds exhibit a coordinated inhibition of cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and carbonic anhydrase (CA) isoforms I, II, IX, and XII.[10][11] This multi-pronged attack on the inflammatory process offers a significant advantage over single-target agents, potentially leading to enhanced efficacy and a reduced risk of side effects.

The signaling pathway below illustrates the central role of these enzymes in inflammation and how their simultaneous inhibition can lead to a potent anti-inflammatory effect.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic Acid Arachidonic Acid COX2 COX-2 Arachidonic Acid->COX2 LOX5 5-LOX Arachidonic Acid->LOX5 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Leukotrienes Leukotrienes (Inflammation, Bronchoconstriction) LOX5->Leukotrienes CA Carbonic Anhydrase (pH regulation, Edema) Compound 4-(Pyrazol-1-yl)phenyl Scaffold (e.g., Benzenesulfonamide) Compound->COX2 Inhibits Compound->LOX5 Inhibits Compound->CA Inhibits

Caption: Multi-target anti-inflammatory mechanism of the 4-(pyrazol-1-yl)phenyl scaffold.

Antiparasitic Activity Against Leishmania

Derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamide have demonstrated significant in vitro activity against Leishmania infantum and Leishmania amazonensis, the causative agents of leishmaniasis.[7] This neglected tropical disease is responsible for thousands of deaths annually, and new, safer, and more effective treatments are urgently needed. The activity of these compounds is comparable to the reference drug pentamidine but with lower cytotoxicity, highlighting their potential as leads for novel antileishmanial drugs.[7]

CompoundTarget SpeciesIC50 (mM)Cytotoxicity (CC50)Selectivity Index (SI)Reference
Derivative 3b L. infantum0.059> 0.44> 7.46[7]
Derivative 3b L. amazonensis0.070> 0.44> 6.29[7]
Derivative 3e L. infantum0.065> 0.44> 6.77[7]
Derivative 3e L. amazonensis0.072> 0.44> 6.11[7]
Pentamidine L. infantum0.0620.0540.87[7]
Anticancer Potential via Kinase Inhibition

The 4-(1H-pyrazol-1-yl)phenyl scaffold has also emerged as a promising framework for the development of kinase inhibitors for cancer therapy. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to possess submicromolar antiproliferative activity and modulate the mTORC1 signaling pathway, a critical regulator of cell growth and proliferation.[12] Furthermore, other pyrazole-containing molecules have been designed as inhibitors of cyclin-dependent kinases (CDKs) and Aurora kinases, which are pivotal in cell cycle progression.[3][6]

The general workflow for screening and characterizing such potential anticancer agents is outlined below.

G A Compound Synthesis (4-(Pyrazol-1-yl)phenyl scaffold) B In Vitro Antiproliferative Assay (e.g., MTT, SRB on cancer cell lines) A->B C IC50 Determination B->C D Kinase Inhibition Assay (e.g., CDK, mTOR, Aurora) C->D E Mechanism of Action Studies (Cell cycle analysis, Apoptosis assays) D->E F In Vivo Xenograft Model E->F G Lead Optimization F->G G A Functionalized Pyrazole Amine Reagents Triethylamine, THF Room Temperature A->Reagents B Arylsulfonyl Chloride B->Reagents C 4-(Pyrazol-1-yl)benzenesulfonamide Reagents->C

Sources

Exploratory

Physicochemical Characterization & Application of 4-(1H-Pyrazol-1-yl)benzimidamide

Topic: Physicochemical Characteristics of 4-(1H-Pyrazol-1-yl)benzimidamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary: The Scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Characteristics of 4-(1H-Pyrazol-1-yl)benzimidamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary: The Scaffold Identity

In the realm of medicinal chemistry, 4-(1H-Pyrazol-1-yl)benzimidamide represents a critical pharmacophore, merging the high-affinity serine protease recognition of the benzamidine moiety with the lipophilic, metabolic stability of the pyrazole ring. This guide dissects the physicochemical behavior of this scaffold, providing a roadmap for its solubilization, stabilization, and biological evaluation.

Commonly utilized as an S1 pocket binder in protease inhibitors (e.g., Factor Xa, Thrombin), this molecule presents a unique challenge: balancing the high basicity of the amidine functionality with the aromatic stacking potential of the pyrazole.[1]

Physicochemical Core Profile

The following data synthesizes experimental precedents from benzamidine analogs and calculated properties for the specific 4-(1H-pyrazol-1-yl) substitution pattern.

Table 1: Key Physicochemical Parameters
PropertyValue / CharacteristicContext & Implication
IUPAC Name 4-(1H-pyrazol-1-yl)benzene-1-carboximidamideUnambiguous chemical identity.
Molecular Formula C₁₀H₁₀N₄MW: 186.21 g/mol .[1]
Basicity (pKa) ~11.4 - 11.6 (Amidine)~2.5 (Pyrazole)Critical: At physiological pH (7.4), the molecule exists almost exclusively as a monocation (protonated amidine).[1]
LogP (Neutral) ~1.6 (Predicted)Moderate lipophilicity in the neutral state.[1]
LogD (pH 7.4) ~ -1.4 to -1.0Hydrophilic Cation. High water solubility in biological buffers; poor membrane permeability via passive diffusion.[1]
H-Bond Donors 3 (Amidine -NH₂, =NH)Critical for Asp189 salt-bridge formation in Trypsin-like proteases.
H-Bond Acceptors 2 (Pyrazole N, Amidine N)Pyrazole N2 serves as a weak acceptor.[1]
Solubility High in acidic media (pH < 10)Low in non-polar solventsSoluble in DMSO, MeOH, and aqueous buffers (pH < 9).[1]

Structural Dynamics & Ionization

Understanding the ionization state is paramount for assay development.[1] The benzamidine group is a strong base.[1] The pyrazole group, attached at the N1 position to the phenyl ring, acts as an electron-withdrawing group via induction but can donate electrons via resonance, slightly modulating the amidine's pKa compared to unsubstituted benzamidine.

Visualization: Ionization & Solvation Workflow

The following diagram illustrates the transition of the molecule across pH gradients and its implications for solubility and binding.

IonizationWorkflow cluster_app Assay Implications Acidic Acidic pH (< 10) Species: Cationic (Protonated Amidine) Solubility: High (Aq) Physio Physiological pH (7.4) Species: >99% Cationic LogD: ~ -1.2 Binding: Salt Bridge Ready Acidic->Physio Buffering Basic Basic pH (> 12) Species: Neutral Free Base Solubility: Low (Aq), High (Organic) Stability: Hydrolysis Risk Physio->Basic Deprotonation (pKa ~11.5) SaltBridge Target Interaction: Asp189 (Trypsin/FXa) Physio->SaltBridge Bioactivity Precipitation Risk: Precipitation in Basic Assay Buffers Basic->Precipitation Handling Error

Caption: pH-dependent ionization states of 4-(1H-Pyrazol-1-yl)benzimidamide and their impact on solubility and biological interaction.

Technical Protocols (Self-Validating)

Protocol A: Determination of pKa via Potentiometric Titration

Rationale: Accurate pKa is essential for predicting off-target binding and membrane permeability.

Materials:

  • Compound: >5 mg pure 4-(1H-Pyrazol-1-yl)benzimidamide hydrochloride.[1]

  • Solvent: Degassed water (CO₂-free) + 0.15 M KCl (ionic strength adjustor).[1]

  • Titrant: 0.1 M KOH (standardized).[1]

  • Equipment: Automated Potentiometric Titrator (e.g., Sirius T3 or equivalent).[1]

Step-by-Step:

  • Dissolution: Dissolve 5 mg of the compound in 10 mL of 0.15 M KCl. Ensure complete dissolution (solution should be clear; if turbid, verify pH is < 7).[1]

  • Acidification: Lower the pH to ~2.0 using 0.1 M HCl to ensure the starting species is fully protonated.

  • Titration: Titrate with 0.1 M KOH in 0.1 pH unit increments up to pH 12.5.

  • Data Analysis: Plot pH vs. Volume of KOH. Look for the inflection point.[1]

    • Validation Check: You should observe a single sharp inflection point around pH 11.[1]5. If a second inflection appears near pH 4-5, check for aniline impurities (hydrolysis products).[1]

Protocol B: LogD Lipophilicity Assessment (Shake-Flask Method)

Rationale: Calculated LogP often fails for charged amidines.[1] Experimental LogD at pH 7.4 is the "truth" for biological distribution.

Materials:

  • Phases: 1-Octanol (water-saturated) and Phosphate Buffer Saline (PBS, pH 7.4, octanol-saturated).[1]

  • Detection: HPLC-UV (254 nm).[1]

Step-by-Step:

  • Preparation: Dissolve compound in PBS (pH 7.4) to a concentration of 100 µM (Stock A).

  • Equilibration: Mix 1 mL of Stock A with 1 mL of 1-Octanol in a glass vial.

  • Partitioning: Vortex vigorously for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Inject the aqueous phase (lower layer) into HPLC.[1] Compare the peak area (Area_final) to the peak area of the original Stock A (Area_initial).

  • Calculation:

    
    
    Note: Since the compound is highly hydrophilic at pH 7.4, the concentration in octanol may be very low.[1] If Area_final ≈ Area_initial, report LogD as < -1.0.
    

Biological Context & Application

This molecule is rarely a final drug but often a warhead or anchor .[1]

Mechanism of Action

The benzimidamide moiety mimics the side chain of Arginine.[1] In serine proteases (Trypsin, Thrombin, Factor Xa), the S1 pocket contains a conserved Aspartate residue (Asp189 in Trypsin).[1]

  • Anchoring: The positively charged amidine forms a bidentate salt bridge with Asp189.[1]

  • Specificity: The 4-(pyrazol-1-yl) group extends towards the S3/S4 hydrophobic pockets or interacts with the "aryl binding site" often found in Factor Xa inhibitors.[1]

  • Linkage: The N1-linkage of the pyrazole provides a rigid, linear geometry, distinct from C-linked biaryls, influencing the entropy of binding.[1]

Storage & Stability Warning
  • Hygroscopicity: Benzamidine salts (HCl) are hygroscopic.[1] Store in a desiccator at -20°C.

  • Hydrolysis: Avoid storing in basic buffers (pH > 9) for prolonged periods. The amidine can hydrolyze to the benzamide (inactive) and eventually benzoic acid.[1]

    • QC Check: A shift in retention time on Reverse Phase HPLC (acidic mobile phase) indicates hydrolysis.[1]

References

  • Benzamidine Physicochemical Data. PubChem Database. National Library of Medicine.[1][2]

  • Design of Factor Xa Inhibitors. Journal of Medicinal Chemistry. Focus on benzamidine intermediates in S1 pocket recognition.

  • pKa Determination of Amidines. Bordwell pKa Table / Evans Group. Reference for benzamidine basicity (~11.6).[1]

  • Synthesis and Activity of Pyrazolyl-Benzamidines. Molecules. (Contextual reference for pyrazole-substituted sulfonamides/amidines). [1]

(Note: Specific experimental values for the exact 4-(1H-pyrazol-1-yl) analog are derived from the validated properties of the constituent benzamidine and pyrazole scaffolds in the absence of a dedicated commercial datasheet for this specific CAS.)

Sources

Foundational

Molecular Docking Studies of 4-(1H-Pyrazol-1-yl)benzimidamide Ligands

This guide details the computational workflow for molecular docking of 4-(1H-pyrazol-1-yl)benzimidamide ligands. Based on the chemical structure—a benzimidamide (benzamidine) core substituted with a pyrazole ring—this sc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the computational workflow for molecular docking of 4-(1H-pyrazol-1-yl)benzimidamide ligands.

Based on the chemical structure—a benzimidamide (benzamidine) core substituted with a pyrazole ring—this scaffold is characteristic of S1-anchoring serine protease inhibitors, most notably Factor Xa (FXa) and Thrombin . The benzimidamide moiety mimics the arginine side chain of the natural substrate, forming a critical salt bridge within the S1 specificity pocket.

Target Application: Structure-Based Design of Factor Xa Inhibitors

Executive Summary

This technical guide outlines the protocol for docking 4-(1H-pyrazol-1-yl)benzimidamide derivatives into the active site of Coagulation Factor Xa (FXa). The core mechanism relies on the benzimidamide moiety functioning as a P1 pharmacophore, anchoring the ligand via a bidentate salt bridge to Asp189 . The pyrazole substituent at the 4-position is designed to extend into the hydrophobic S4 subsite, enhancing affinity and selectivity over homologous proteases like Trypsin.

Mechanistic Basis & Target Selection

The Pharmacophore
  • Benzimidamide (Benzamidine) Core: A highly basic group (pKa ~11.6). At physiological pH (7.4), it exists as a protonated cation (

    
    ). This is the primary driver of binding affinity.
    
  • Pyrazole Tail: A five-membered aromatic heterocycle. In the 4-position, it acts as a rigid linker or hydrophobic probe, often engaging aromatic residues (Tyr99, Phe174, Trp215) in the S2/S4 aryl-binding pocket.

Structural Target
  • Primary Target: Coagulation Factor Xa (EC 3.4.21.6).

  • Recommended PDB Structure: 1FAX or 1NFY .

    • Reasoning: These structures contain benzamidine-based inhibitors co-crystallized, providing a pre-formed S1 pocket geometry that minimizes the need for extensive induced-fit sampling.

Computational Methodology

Ligand Preparation (Critical Step)

The most common failure mode in docking benzimidamide derivatives is incorrect protonation.

  • Structure Generation: Generate 3D coordinates for 4-(1H-pyrazol-1-yl)benzimidamide.

  • Protonation State:

    • Rule: The amidine group MUST be protonated (+1 charge).

    • Verification: Calculate pKa using tools like Epik (Schrödinger) or MoKa. The expected pKa is >11.0.

    • Failure to protonate will result in the loss of the critical Asp189 electrostatic interaction, yielding false-negative binding scores.

  • Energy Minimization: Minimize using the OPLS3e or MMFF94 force field to relax bond angles, particularly the torsion angle between the benzene and pyrazole rings (typically twisted ~30-40° to relieve steric strain).

Protein Preparation
  • PDB Import: Load PDB ID 1FAX .

  • Cleaning: Remove all crystallographic waters except those bridging the ligand and the oxyanion hole (if present), though benzamidines typically displace deep S1 waters.

  • H-Bond Optimization:

    • Asp189: Ensure this residue is deprotonated (negative charge) to accept the salt bridge.

    • His57: Protonation state typically N

      
       (neutral) or cationic depending on the specific catalytic triad environment, but usually neutral in inhibitor-bound structures.
      
Grid Generation

Define the search space around the S1 pocket.

  • Center: Coordinates of the co-crystallized benzamidine amidine carbon.

  • Dimensions:

    
     Å. This is sufficient to capture the deep S1 pocket (benzamidine) and the solvent-exposed S4 region (pyrazole).
    
Docking Protocol (Genetic Algorithm)

Use a semi-flexible docking approach (Rigid Receptor, Flexible Ligand).

  • Algorithm: Lamarckian Genetic Algorithm (AutoDock) or Glide SP/XP (Schrödinger).

  • Scoring Function: Emphasis on Electrostatic (Coulombic) and ChemScore (Lipophilic contact) terms.

  • Constraint (Optional but Recommended): Apply a positional constraint (radius 1.5 Å) on the amidine carbon to force it near Asp189. This filters out non-productive poses immediately.

Workflow Visualization

The following diagram illustrates the logical flow of the docking experiment, highlighting the critical decision points for the benzimidamide scaffold.

DockingWorkflow cluster_check Quality Control Start Start: 4-(1H-pyrazol-1-yl)benzimidamide LigandPrep Ligand Prep: Protonate Amidine (+1) Minimize Torsion Start->LigandPrep 3D Build Docking Docking Algorithm: Lamarckian GA / Glide XP LigandPrep->Docking .pdbqt / .mae ProteinPrep Protein Prep (Factor Xa): Check Asp189 (-1) Remove S1 Waters GridGen Grid Generation: Center on S1 Pocket ProteinPrep->GridGen GridGen->Docking Grid Maps Analysis Interaction Analysis: Asp189 Salt Bridge S4 Hydrophobic Fit Docking->Analysis Ranked Poses QC RMSD Validation (< 2.0 Å vs Crystal) Docking->QC

Figure 1: Step-by-step computational workflow for docking benzimidamide ligands into Factor Xa.

Data Analysis & Interaction Mapping

Key Interaction Checklist

A successful pose must exhibit the following molecular interactions. If the top-ranked pose lacks the Asp189 salt bridge, the docking run is considered a failure.

Interaction TypeTarget ResidueLigand AtomDistance (Å)Significance
Salt Bridge Asp189 (OD1/OD2)Amidine (NH1/NH2)2.6 – 3.0Primary Anchor (Essential)
H-Bond (Donor) Gly219 (O)Amidine (NH)2.8 – 3.2Oxyanion hole interaction
Pi-Pi Stacking Trp215 / Phe174 Pyrazole Ring3.5 – 4.0S4 Pocket Selectivity
H-Bond (Acceptor) Tyr99 (OH)Pyrazole (N2)2.8 – 3.5Optional (Orientation dependent)
Interaction Network Diagram

This diagram visualizes the binding mode of the ligand within the Factor Xa active site.

InteractionMap Benzamidine Benzimidamide (Head) Linker Phenyl Ring Benzamidine->Linker Asp189 Asp189 (Anionic) Benzamidine->Asp189 Salt Bridge Gly219 Gly219 (Backbone) Benzamidine->Gly219 H-Bond Pyrazole Pyrazole (Tail) Trp215 Trp215 (Aromatic) Pyrazole->Trp215 Pi-Stacking Tyr99 Tyr99 (Hydrophobic) Pyrazole->Tyr99 Hydrophobic Linker->Pyrazole

Figure 2: Interaction map showing the bidentate salt bridge at the S1 site and hydrophobic stacking at the S4 site.

Interpretation of Results

  • Binding Energy (

    
    ):  Expect values between -7.5 and -9.5 kcal/mol  for this scaffold.
    
    • Note: The salt bridge contributes significantly (~3-5 kcal/mol) to this score.

  • Selectivity: If the pyrazole ring makes close contact with Trp215 , the ligand may show selectivity for Factor Xa over Thrombin (which has a more occluded S4 pocket due to Leu99/Ile174 variations).

  • RMSD Validation: If redocking the native ligand from 1FAX, the Root Mean Square Deviation (RMSD) between the docked pose and crystal pose should be < 2.0 Å .

References

  • Crystal Structures of Human Factor Xa Complexed with Potent Inhibitors. Source: ACS Publications (Journal of Medicinal Chemistry). Context: Defines the canonical binding mode of benzamidine derivatives in the S1 pocket.

  • Design of Benzamidine-Type Inhibitors of Factor Xa. Source: PubMed (J Med Chem). Context: Discusses the structure-activity relationship (SAR) of benzamidine substitutions.

  • RCSB PDB Entry 1FAX. Source: RCSB Protein Data Bank. Context: The crystal structure of Factor Xa complexed with a benzamidine inhibitor, used as the template for this protocol.

  • Molecular Docking of 1H-pyrazole derivatives. Source: PubMed Central. Context: Provides general parameters for docking pyrazole-containing ligands using AutoDock.

Exploratory

Technical Guide: Synthesis and Development of 4-(1H-Pyrazol-1-yl)benzimidamide

Abstract This technical guide details the synthetic evolution and optimal process chemistry for 4-(1H-Pyrazol-1-yl)benzimidamide , a critical pharmacophore in the development of serine protease inhibitors (e.g., Factor X...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthetic evolution and optimal process chemistry for 4-(1H-Pyrazol-1-yl)benzimidamide , a critical pharmacophore in the development of serine protease inhibitors (e.g., Factor Xa, Thrombin) and antimicrobial agents.[1][2] We analyze the transition from classical, moisture-sensitive Pinner chemistry to robust, scalable amidoxime-mediated pathways.[1][2][3] This document provides validated protocols, mechanistic insights, and critical process parameters (CPPs) for researchers optimizing this biaryl amidine scaffold.

Introduction & Retrosynthetic Analysis[2]

The target molecule consists of two distinct structural domains: the biaryl core (an N-linked pyrazole-phenyl system) and the amidine tail (a basic nitrogenous functionality). Historically, the instability of the amidine group and the difficulty of C-N bond formation defined the synthetic challenge.

Structural Significance

The 4-(1H-pyrazol-1-yl)benzimidamide motif acts as a bioisostere for arginine side chains, allowing it to anchor into the S1 pocket of trypsin-like serine proteases via a salt bridge with Asp189 [1].[1]

Retrosynthetic Strategy

Modern process chemistry disconnects the molecule at the amidine functionality first, reverting to the stable nitrile precursor. The biaryl bond is subsequently disconnected to reveal the nucleophilic pyrazole and an electrophilic halobenzonitrile.

Retrosynthesis Target 4-(1H-Pyrazol-1-yl)benzimidamide (Target) Nitrile 4-(1H-Pyrazol-1-yl)benzonitrile (Stable Intermediate) Target->Nitrile FGI: Amidine Formation Precursors Pyrazole + 4-Fluorobenzonitrile (Starting Materials) Nitrile->Precursors C-N Coupling (SnAr)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core followed by functional group interconversion.[1][2]

Phase I: Construction of the Biaryl Core

Objective: Synthesis of 4-(1H-pyrazol-1-yl)benzonitrile.

Historical vs. Modern Approaches[2]
  • Ullmann Coupling (Historical): Required copper bronze, high temperatures (>200°C), and often resulted in poor yields due to debromination or homocoupling.[1][2]

  • Nucleophilic Aromatic Substitution (SnAr) (Preferred): Utilizing 4-fluorobenzonitrile allows for a clean, metal-free coupling driven by the electron-withdrawing cyano group [2].[1][2]

Validated Protocol: SnAr Coupling

This protocol avoids heavy metals, simplifying purification.[1][2]

Reagents:

  • Pyrazole (1.0 equiv)[1][2]

  • 4-Fluorobenzonitrile (1.0 equiv)[1][2]

  • Cesium Carbonate (

    
    , 1.5 equiv) or Potassium Carbonate (
    
    
    
    )[1][2]
  • Solvent: DMF or DMSO (Anhydrous)[1][2]

Step-by-Step Workflow:

  • Charge: To a dried reactor under

    
     atmosphere, charge Pyrazole and 
    
    
    
    .
  • Solvation: Add anhydrous DMF (5 mL/mmol). Stir at room temperature for 15 minutes to deprotonate the pyrazole.

  • Addition: Add 4-Fluorobenzonitrile dropwise. The reaction is exothermic; maintain internal temperature

    
    .
    
  • Reaction: Heat to 80–100°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or HPLC.[1][2]

  • Workup: Cool to RT. Pour into crushed ice/water (10x volume). The product, 4-(1H-pyrazol-1-yl)benzonitrile , usually precipitates as a white solid.[1][2]

  • Purification: Filtration followed by recrystallization from Ethanol.

Mechanistic Insight: The reaction proceeds via a Meisenheimer Complex .[4][5][6][7] The para-cyano group stabilizes the anionic intermediate, lowering the activation energy for the fluoride displacement.

Phase II: Amidine Formation

Objective: Conversion of the nitrile to the amidine hydrochloride.

This step represents the most significant evolution in the synthesis history.

Method A: The Pinner Reaction (Classical)

Developed in the late 19th century, this method involves treating the nitrile with dry HCl gas in ethanol to form an imidate ester, followed by ammonolysis [3].

  • Drawbacks: Requires anhydrous HCl gas (corrosive, safety hazard), strictly anhydrous conditions (moisture hydrolyzes the imidate to an ester), and long reaction times.[1][2]

Method B: The Amidoxime Route (Modern Standard)

This two-step sequence is safer, more robust, and higher yielding.[1][2] It proceeds via the addition of hydroxylamine to form an amidoxime, which is then reduced to the amidine [4].[3]

Step 2a: Formation of the Amidoxime
  • Reagents: Nitrile intermediate, Hydroxylamine hydrochloride (

    
    ), Triethylamine (
    
    
    
    ), Ethanol.[1][2]
  • Protocol: Reflux the nitrile with 2.0 equiv of

    
     and 2.2 equiv of 
    
    
    
    in Ethanol for 3–6 hours.
  • Isolation: Evaporate solvent, wash with water to remove salts.[2] The amidoxime is stable and isolable.[8]

Step 2b: Reduction to Amidine

Several reduction methods exist (H2/Pd-C, Zn/AcOH), but the Potassium Formate/Pd-C transfer hydrogenation is currently preferred for its safety and scalability [5].[1][2]

Validated Protocol (Transfer Hydrogenation):

  • Charge: Dissolve the amidoxime (1.0 equiv) in Methanol/Acetic Acid (10:1).

  • Catalyst: Add 10% Pd/C (5-10 wt% loading).

  • Reductant: Add Ammonium Formate or Potassium Formate (3.0 equiv).[2]

  • Reaction: Stir at mild heat (40-50°C) or reflux until consumption of amidoxime is complete (approx. 2-4 hours).

  • Workup: Filter catalyst through Celite. Concentrate the filtrate.

  • Salt Formation: Redissolve in minimal EtOH and add 4M HCl in Dioxane. Precipitate with Diethyl Ether to obtain 4-(1H-Pyrazol-1-yl)benzimidamide hydrochloride .[1][2]

Comparative Data: Pinner vs. Amidoxime[2]
FeaturePinner ReactionAmidoxime Route
Reagents HCl (gas), EtOH,


, Formate/Pd-C
Conditions 0°C to RT, AnhydrousReflux / 50°C, Aqueous tolerant
Typical Yield 40–60%75–90%
Scalability Low (Gas handling issues)High (Standard reactors)
Safety Profile Poor (Corrosive gas)Good (Solid reagents)

Mechanistic Pathway & Visualization[2]

The following diagram illustrates the divergence between the classical Pinner pathway and the modern Amidoxime reduction pathway.

SynthesisPathways Nitrile 4-(1H-Pyrazol-1-yl)benzonitrile Imidate Imidate Ester HCl (Moisture Sensitive) Nitrile->Imidate HCl (gas) / EtOH Amidoxime Amidoxime Intermediate (Stable Solid) Nitrile->Amidoxime NH2OH / Et3N Pinner_Amidine Amidine HCl (Low Yield) Imidate->Pinner_Amidine NH3 / EtOH Red_Inter Reduction (Pd/C + Formate) Amidoxime->Red_Inter Transfer Hydrogenation Final_Amidine 4-(1H-Pyrazol-1-yl)benzimidamide (High Yield) Red_Inter->Final_Amidine - H2O

Figure 2: Comparison of Synthetic Pathways.[1][2] The solid bold line represents the preferred Amidoxime route.

Critical Process Parameters (CPP) & Troubleshooting

Regioselectivity in Coupling
  • Issue: Pyrazole has two nitrogens. While symmetrical in unsubstituted pyrazole, substituted pyrazoles can couple at N1 or N2.[2]

  • Control: For 1H-pyrazole, the product is unique.[1] For substituted pyrazoles, steric bulk usually directs coupling to the less hindered nitrogen.

Amidine Stability[1][2]
  • Issue: Free base amidines are hygroscopic and prone to hydrolysis back to the amide or acid.

  • Solution: Always isolate and store as the Hydrochloride (HCl) or Methanesulfonate (MsOH) salt.[1][2] These salts are crystalline and stable at room temperature.

Safety in Hydrogenation
  • Issue: Using

    
     gas balloons presents fire hazards.
    
  • Solution: The transfer hydrogenation protocol (using Ammonium Formate) generates

    
    in situ on the catalyst surface, eliminating the need for high-pressure gas cylinders or balloons [5].
    

References

  • Stürzebecher, J., et al. (1997).[1][2] "Structure-Activity Relationships of Novel Trypsin-Like Serine Protease Inhibitors." Journal of Medicinal Chemistry, 40(19), 3091–3099.[1][2] Link[1][2]

  • Bunnett, J. F., & Zahler, R. E. (1951).[1][2] "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412.[1][2] Link[1][2]

  • Pinner, A., & Klein, F. (1877).[1][2][9] "Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.[1][2] Link[1][2]

  • Judkins, B. D., et al. (1996).[1][2] "A Versatile Synthesis of Amidines from Nitriles via Amidoximes." Synthetic Communications, 26(23), 4351-4367.[1][2] Link[1][2]

  • Nadrah, K., & Dolenc, M. S. (2007).[1][2][10][11] "Preparation of Amidines by Amidoxime Reduction with Potassium Formate." Synlett, 2007(08), 1257–1258.[1][2] Link

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-(1h-Pyrazol-1-yl)benzimidamide

Application Note & Protocol Topic: A Validated, Step-by-Step Protocol for the Synthesis of 4-(1H-Pyrazol-1-yl)benzimidamide Hydrochloride For: Researchers, Medicinal Chemists, and Drug Development Professionals Abstract...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Validated, Step-by-Step Protocol for the Synthesis of 4-(1H-Pyrazol-1-yl)benzimidamide Hydrochloride

For: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed, two-step synthesis protocol for 4-(1H-pyrazol-1-yl)benzimidamide hydrochloride, a valuable building block in medicinal chemistry. The pyrazole and benzamidine scaffolds are privileged structures found in numerous biologically active compounds, making this intermediate highly relevant for drug discovery programs targeting kinases, proteases, and other enzymes.[1][2][3] This guide is designed for maximum reproducibility, offering not just a procedural checklist but a deep dive into the causality behind each experimental choice, ensuring both scientific integrity and successful execution. The synthesis proceeds via a nucleophilic aromatic substitution to form the key intermediate, 4-(1H-pyrazol-1-yl)benzonitrile, followed by a classic Pinner reaction to yield the target amidine.[4][5]

Introduction: Scientific Rationale and Strategy

The synthesis of functionalized benzimidamides is a cornerstone of modern pharmaceutical research. The target molecule, 4-(1H-pyrazol-1-yl)benzimidamide, combines two critical pharmacophores:

  • 1H-Pyrazole: A five-membered diazole ring system prevalent in a wide array of approved drugs, known for its ability to form key hydrogen bond interactions with biological targets.[1]

  • Benzimidamide (Benzamidine): A potent bioisostere of a carboxylate group and a strong basic moiety that frequently engages with negatively charged residues (e.g., aspartate, glutamate) in enzyme active sites.

Our synthetic strategy is designed for efficiency and scalability, breaking the process into two logical and high-yielding stages.

Stage 1: Formation of the C-N bond between the pyrazole and phenyl rings to create the nitrile precursor. We employ a nucleophilic aromatic substitution (SNAr) reaction, which is a robust and well-established method.

Stage 2: Conversion of the electronically stable nitrile group into the desired imidamide hydrochloride via the Pinner reaction. This classic transformation proceeds through an imidate salt intermediate (a "Pinner salt"), which is subsequently converted to the amidine.[4][6][7] Anhydrous conditions are critical in this stage to prevent hydrolysis of the intermediate to an unwanted ester byproduct.[5][7]

Overall Synthetic Workflow

G SM Starting Materials (4-Fluorobenzonitrile, Pyrazole) Int Intermediate Synthesis (Nucleophilic Aromatic Substitution) SM->Int K2CO3, DMF P1 Product 1 4-(1H-Pyrazol-1-yl)benzonitrile Int->P1 Workup & Purification Pinner Pinner Reaction Stage 1 (Formation of Imidate Salt) P1->Pinner Anhydrous EtOH, HCl (g) Ammonolysis Pinner Reaction Stage 2 (Ammonolysis) Pinner->Ammonolysis Anhydrous EtOH, NH3 (g) FP Final Product 4-(1H-Pyrazol-1-yl)benzimidamide HCl Ammonolysis->FP Isolation

Caption: High-level workflow for the two-stage synthesis.

Experimental Protocols

PART A: Synthesis of 4-(1H-Pyrazol-1-yl)benzonitrile (Intermediate)

Principle: This step involves the SNAr reaction of 4-fluorobenzonitrile with pyrazole. The electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack by the deprotonated pyrazole. Potassium carbonate serves as a mild, effective base to generate the pyrazolate anion in situ, and DMF is an ideal polar aprotic solvent to facilitate this type of reaction.

Materials & Reagents:

ReagentM.W.AmountMoles (mmol)Molar Eq.
4-Fluorobenzonitrile121.115.00 g41.281.0
Pyrazole68.083.10 g45.531.1
Potassium Carbonate (K₂CO₃)138.218.56 g61.921.5
N,N-Dimethylformamide (DMF)-50 mL--
Ethyl Acetate-~200 mL--
Brine (Saturated NaCl)-~100 mL--

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorobenzonitrile (5.00 g, 41.28 mmol), pyrazole (3.10 g, 45.53 mmol), and potassium carbonate (8.56 g, 61.92 mmol).

  • Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12-16 hours.

    • Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The product spot should be more polar than the starting 4-fluorobenzonitrile.

  • Workup - Quenching: After cooling to room temperature, pour the reaction mixture into 200 mL of cold deionized water. A precipitate should form.

  • Workup - Extraction: Stir the aqueous suspension for 30 minutes, then extract with ethyl acetate (3 x 75 mL).

  • Workup - Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify by recrystallization from a hot ethanol/water mixture to yield 4-(1H-pyrazol-1-yl)benzonitrile as a white to off-white crystalline solid.

    • Expected Yield: 80-90%.

PART B: Synthesis of 4-(1H-Pyrazol-1-yl)benzimidamide Hydrochloride (Final Product)

Principle: This is a classic Pinner reaction.[4] The nitrile is first converted to an ethyl imidate hydrochloride salt (Pinner salt) using anhydrous ethanol and dry hydrogen chloride gas. This intermediate is then treated with a source of ammonia to displace the ethoxy group, forming the final amidine hydrochloride salt. It is imperative that all glassware is oven-dried and all reagents/solvents are anhydrous to prevent the formation of ethyl 4-(1H-pyrazol-1-yl)benzoate.[5][8]

Materials & Reagents:

ReagentM.W.AmountMoles (mmol)Molar Eq.
4-(1H-Pyrazol-1-yl)benzonitrile169.184.00 g23.641.0
Anhydrous Ethanol (200 proof)-100 mL--
Diethyl Ether (Anhydrous)-~100 mL--
Hydrogen Chloride (HCl) gas36.46Excess--
Ammonia (NH₃) gas17.03Excess--

Step-by-Step Protocol:

  • Formation of the Pinner Salt (Imidate Intermediate): a. Reaction Setup: In a 250 mL three-neck, oven-dried round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube (bubbler), and a drying tube (filled with CaCl₂), dissolve 4-(1H-pyrazol-1-yl)benzonitrile (4.00 g, 23.64 mmol) in 100 mL of anhydrous ethanol. b. Acidification: Cool the solution to 0 °C in an ice-water bath. Begin bubbling dry hydrogen chloride (HCl) gas through the solution via the gas dispersion tube.

    • Safety Note: This step must be performed in a well-ventilated fume hood. HCl gas is corrosive and toxic. c. Reaction: Continue bubbling HCl for 1-2 hours, or until the solution is saturated and a white precipitate (the Pinner salt) begins to form. d. Incubation: Seal the flask and store it at 4 °C (in a refrigerator) for 24-48 hours to allow for complete precipitation of the ethyl 4-(1H-pyrazol-1-yl)benzimidate hydrochloride salt.[8]
  • Conversion to the Benzimidamide Hydrochloride: a. Isolation of Intermediate (Optional but Recommended): The precipitated Pinner salt can be isolated by filtration under a blanket of dry nitrogen, washed with cold, anhydrous diethyl ether, and immediately used in the next step. However, for ease of handling, the protocol can proceed in one pot. b. Ammonolysis: Cool the flask containing the suspension of the Pinner salt back down to 0 °C in an ice bath. c. Replace the HCl gas inlet with a new, clean gas dispersion tube. Begin bubbling anhydrous ammonia (NH₃) gas through the suspension.

    • Safety Note: Ammonia is a corrosive and toxic gas. This must be performed in a well-ventilated fume hood. d. Reaction: Continue bubbling ammonia for 2-3 hours. The reaction mixture will become thick with the precipitate of ammonium chloride and the product. e. Incubation: After the addition of ammonia is complete, seal the flask and allow it to stir at room temperature for an additional 12 hours.
  • Isolation and Purification: a. Filtration: Collect the solid product by vacuum filtration. b. Washing: Wash the filter cake thoroughly with anhydrous diethyl ether (3 x 30 mL) to remove any unreacted intermediates and soluble byproducts. c. Drying: Dry the resulting white solid under high vacuum for 8-12 hours. The product is 4-(1H-pyrazol-1-yl)benzimidamide hydrochloride.

    • Expected Yield: 75-85%.

Mechanism and Key Considerations

The Pinner reaction mechanism is a cornerstone of this synthesis. Understanding its steps clarifies the critical need for anhydrous conditions.

G cluster_0 Pinner Reaction Mechanism Nit Nitrile (R-C≡N) Nit_H Protonated Nitrile [R-C≡N⁺-H] Nit->Nit_H Protonation H H⁺ Int1 Imidate Cation [R-C(OEt)=N⁺H₂] Nit_H->Int1 Nucleophilic Attack by EtOH EtOH Ethanol (EtOH) Salt Pinner Salt [R-C(OEt)=N⁺H₂] Cl⁻ Int1->Salt Salt Formation

Caption: Simplified mechanism for the formation of the Pinner salt.

  • Protonation: The nitrile nitrogen is protonated by HCl, dramatically increasing the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack: A molecule of ethanol attacks the electrophilic carbon.

  • Salt Formation: The resulting imidate is protonated under the strongly acidic conditions to form the stable Pinner salt.[7]

Any water present can act as a competing nucleophile, attacking the protonated nitrile or hydrolyzing the Pinner salt to form an ester, which is a common and difficult-to-remove impurity.[8]

Safety and Handling

All procedures should be conducted by trained personnel in a properly functioning chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Guanidinium-like Structures: The final product is a salt similar in nature to guanidinium salts. Handle with care, avoiding inhalation of dust and contact with skin and eyes.[9][10][11]

  • Corrosive Gases: Hydrogen chloride and ammonia are highly corrosive and toxic. Use only in a well-ventilated fume hood with appropriate gas scrubbing traps.[12]

  • Solvents: DMF is a reproductive toxin. Handle with care. Diethyl ether and ethanol are highly flammable; ensure there are no ignition sources nearby.

References

  • BenchChem. (2025).
  • Muby Chemicals. (n.d.). Guanidine hydrochloride or Guanidinium chloride Manufacturers, SDS.
  • Marra, R. K. F., et al. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 17(11), 12961–12973. [Link]

  • Santa Cruz Biotechnology. (n.d.).
  • Wang, Y., et al. (2018). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules, 23(11), 2947. [Link]

  • ResearchGate. (2021). Working with guanidinium chloride - any safety procedures, are face masks/face shields necessary?. [Link]

  • Wikipedia. (n.d.). Pinner reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives 3a–g.... [Link]

  • BenchChem. (2025).
  • Marra, R. K. F., et al. (2012). 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease. PubMed. [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Zhi, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(22), 4108. [Link]

  • ResearchGate. (n.d.). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents.... [Link]

Sources

Application

HPLC Method Development for 4-(1H-Pyrazol-1-yl)benzimidamide: Overcoming Basicity Challenges

Executive Summary & Scientific Rationale The analysis of 4-(1H-Pyrazol-1-yl)benzimidamide presents a classic chromatographic challenge: the separation of a highly basic, polar small molecule. The benzimidamide (benzamidi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The analysis of 4-(1H-Pyrazol-1-yl)benzimidamide presents a classic chromatographic challenge: the separation of a highly basic, polar small molecule. The benzimidamide (benzamidine) moiety typically exhibits a pKₐ of approximately 11.6, meaning it remains positively charged throughout the standard HPLC pH range (2–8).

This positive charge leads to two primary failure modes in standard C18 chromatography:

  • Severe Peak Tailing: Caused by secondary interactions between the cationic amidine group and residual anionic silanols on the silica surface.

  • Retention Instability: "Dewetting" or phase collapse if highly aqueous mobile phases are used to retain this polar compound.

This guide moves beyond "trial and error" by applying Rational Chromatographic Design . We utilize Charged Surface Hybrid (CSH) technology to repel the analyte from the silica surface, ensuring sharp peak shapes under acidic conditions without the need for aggressive ion-pairing agents.

Physicochemical Profile & Strategy[1]

Understanding the molecule is the first step to controlling it.

FeatureChemical MoietyEstimated pKₐChromatographic Implication
Core Benzene RingN/AProvides UV absorbance (λmax ~250–280 nm) and hydrophobic retention.
Base 1 Benzimidamide ~11.6 (Strong Base) CRITICAL: Fully protonated (

) at pH < 10. Causes tailing on standard silica.
Base 2 Pyrazole~2.5 (Weak Base)Protonated only at very low pH (< 2.5).
The "CSH" Solution

Instead of fighting the basicity with high pH (which risks hydrolysis of the amidine to an amide), we employ a Charged Surface Hybrid (CSH) C18 column . These columns have a low-level positive surface charge that electrostatically repels the protonated benzimidamide, preventing it from sticking to silanols.

Method Development Workflow

The following diagram outlines the decision matrix for developing this method, adhering to Quality by Design (QbD) principles.

MethodDevelopment Start Start: Define ATP (Analytical Target Profile) pKa_Check Physicochemical Check pKa ~ 11.6 (Amidine) Start->pKa_Check Column_Select Column Selection Charged Surface Hybrid (CSH) C18 pKa_Check->Column_Select High Basicity Mobile_Phase Mobile Phase Selection 0.1% TFA (Low pH) vs. Ammonium Bicarb (High pH) Column_Select->Mobile_Phase Screening Gradient Screening 5% to 95% B over 10 min Mobile_Phase->Screening Eval_Peak Evaluate Peak Shape Symmetry Factor (As) < 1.5? Screening->Eval_Peak Optimize Optimize Gradient & Temp Flatten gradient for resolution Eval_Peak->Optimize No (Tailing) Validate Validation (ICH Q2(R2)) Specificity, Linearity, Accuracy Eval_Peak->Validate Yes (Pass) Optimize->Screening Iterate

Figure 1: QbD-driven workflow for basic small molecule method development.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Screening Method (Low pH)

Recommended for initial purity assessment and reaction monitoring.

Rationale: Uses Trifluoroacetic Acid (TFA) to pair with the amidine, improving shape, combined with a CSH column to repel silanol interactions.

1. Instrument Configuration
  • System: HPLC or UHPLC (Agilent 1290 / Waters ACQUITY class).

  • Detector: DAD (Diode Array) scanning 200–400 nm. Extract chromatograms at 254 nm and 280 nm .

  • Column: Waters XSelect CSH C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

    • Alternative: Agilent Poroshell 120 CS-C18.

2. Reagents & Mobile Phase
  • Solvent A: Water (Milli-Q) + 0.1% (v/v) TFA.

  • Solvent B: Acetonitrile (HPLC Grade) + 0.1% (v/v) TFA.

    • Note: TFA is preferred over Formic Acid here because the trifluoroacetate anion forms a stronger ion pair with the benzimidamide, sharpening the peak.

3. Gradient Program
Time (min)% A% BFlow Rate (mL/min)Curve
0.009551.0Initial
10.005951.0Linear (6)
12.005951.0Hold
12.109551.0Re-equilibrate
15.009551.0End
  • Column Temp: 40°C (Improves mass transfer and lowers backpressure).

  • Injection Vol: 5–10 µL.

Protocol B: High pH Alternative (If Selectivity Fails)

Use only if Protocol A fails to separate impurities or if MS sensitivity is too low (TFA suppresses MS signal).

Rationale: At pH 10, the amidine (pKa 11.6) is still partially charged, but the silica surface is fully ionized. We must use a Hybrid (BEH) particle that resists dissolution at high pH.

  • Column: Waters XBridge BEH C18 (High pH stable).

  • Buffer: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide).

  • Solvent B: Acetonitrile.[1][2][3][4]

  • Warning: Ensure your LC system is flushed of all acid before switching to pH 10 to avoid precipitation.

Validation Criteria (ICH Q2(R2) Aligned)

Once the method is optimized, validate according to the International Council for Harmonisation (ICH) guidelines.

ParameterAcceptance CriteriaExperimental Approach
Specificity Resolution (

) > 1.5 between analyte and nearest impurity.[5]
Inject blank, placebo, and forced degradation samples (Acid/Base/Oxidation).
Linearity

5 concentration levels ranging from 50% to 150% of target concentration.
Accuracy 98.0% – 102.0% RecoverySpike placebo at 80%, 100%, and 120% levels.
Precision RSD < 2.0% (n=6)6 replicate injections of the standard.
LOD/LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Determine via Signal-to-Noise ratio of dilute samples.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Shark Fin / Fronting Peak Column OverloadThe basic amidine saturates the surface capacity. Dilute sample or increase buffer strength (e.g., 0.1%

0.2% TFA).
Severe Tailing (

)
Silanol Interaction1. Switch to CSH column (if not using).2. Add 10-20 mM Ammonium Acetate to the mobile phase (competes for silanol sites).
Retention Time Drift pH InstabilityAmidine pKa is sensitive. Ensure mobile phase pH is buffered effectively. Avoid simple "Water/ACN" without additives.
Split Peaks Solvent MismatchSample is dissolved in 100% DMSO or ACN. Dilute sample in starting mobile phase (95:5 Water:ACN).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6] [Link]

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Shape Challenges for Basic Compounds. [Link][4][5][6][7][8][9][10][11]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • PubChem. (2024). Benzamidine Compound Summary (pKa Data). National Library of Medicine. [Link]

Sources

Method

Application Notes and Protocols for In Vitro Assays Using Pyrazole-Based Inhibitors of L-Arginine Metabolism

Introduction: Targeting the L-Arginine Crossroads with 4-(1H-Pyrazol-1-yl)benzimidamide and Analogs The intricate balance of L-arginine metabolism is a critical control point in a multitude of physiological and pathologi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the L-Arginine Crossroads with 4-(1H-Pyrazol-1-yl)benzimidamide and Analogs

The intricate balance of L-arginine metabolism is a critical control point in a multitude of physiological and pathological processes. Two key enzymes, Nitric Oxide Synthase (NOS) and Arginase, sit at this metabolic crossroads, competing for L-arginine as a common substrate. The dysregulation of these enzymes is implicated in a range of disorders, including cardiovascular diseases, neurodegenerative conditions, and cancer, making them prime targets for therapeutic intervention.

Compounds featuring a pyrazole core linked to an amidine or a related functional group, such as 4-(1H-Pyrazol-1-yl)benzimidamide, have emerged as a promising class of modulators for these enzymes. The amidine function (-C(=NH)NH2) is a key structural feature found in many inhibitors of enzymes that process L-arginine. For instance, 1H-Pyrazole-1-carboxamidine has been identified as a potent, competitive inhibitor of all three major NOS isoforms (nNOS, eNOS, and iNOS). This structural motif mimics the guanidino group of L-arginine, allowing it to bind to the active site of these enzymes.

This document provides detailed in vitro assay protocols for characterizing the inhibitory activity of 4-(1H-Pyrazol-1-yl)benzimidamide and similar pyrazole-based compounds on Nitric Oxide Synthase and Arginase. The protocols are designed to be robust and adaptable for screening and mechanistic studies in a research and drug development setting.

Mechanism of Action: The Competitive Landscape for L-Arginine

The interplay between NOS and Arginase dictates the local bioavailability of L-arginine and, consequently, the production of either nitric oxide (NO) and L-citrulline by NOS, or urea and L-ornithine by Arginase. This competition is a central regulatory mechanism in cellular signaling and metabolism.

  • Nitric Oxide Synthase (NOS): This family of enzymes (nNOS, eNOS, and iNOS) catalyzes the five-electron oxidation of L-arginine to produce NO, a critical signaling molecule in vasodilation, neurotransmission, and the immune response.

  • Arginase: This enzyme exists in two isoforms (Arginase I and Arginase II) and hydrolyzes L-arginine to L-ornithine and urea, a key step in the urea cycle and in the synthesis of polyamines and proline, which are essential for cell proliferation and collagen production.

Inhibitors like 4-(1H-Pyrazol-1-yl)benzimidamide are designed to competitively bind to the active site of these enzymes, thereby preventing the metabolism of L-arginine and shifting the balance of its downstream products.

L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS Substrate Arginase Arginase (ARG1, ARG2) L_Arginine->Arginase Substrate NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Product Urea_Ornithine Urea + L-Ornithine Arginase->Urea_Ornithine Product Inhibitor 4-(1H-Pyrazol-1-yl)benzimidamide (Competitive Inhibitor) Inhibitor->NOS Inhibition Inhibitor->Arginase Inhibition

Caption: Competitive inhibition of NOS and Arginase by 4-(1H-Pyrazol-1-yl)benzimidamide.

Part 1: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol describes a colorimetric method to determine the inhibitory effect of a test compound on NOS activity by measuring the amount of nitric oxide produced. The assay relies on the Griess reaction, which detects nitrite (NO2-), a stable and quantifiable breakdown product of NO.

Experimental Workflow: NOS Inhibition Assay

cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - NOS Enzyme - L-Arginine (Substrate) - NADPH (Cofactor) - Test Compound Dilutions incubate Incubate Enzyme, Cofactors, Substrate & Inhibitor reagents->incubate stop_reaction Stop Reaction incubate->stop_reaction griess Add Griess Reagents stop_reaction->griess measure Measure Absorbance at 540 nm griess->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Workflow for the in vitro NOS inhibition assay.

Materials and Reagents
  • Purified NOS enzyme (e.g., human recombinant nNOS, eNOS, or iNOS)

  • 4-(1H-Pyrazol-1-yl)benzimidamide or other test compounds

  • L-Arginine

  • NADPH

  • Calmodulin (for nNOS and eNOS)

  • (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4)

  • FAD and FMN

  • Dithiothreitol (DTT)

  • HEPES buffer (pH 7.4)

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a reaction buffer containing HEPES, DTT, and all necessary cofactors (NADPH, Calmodulin, BH4, FAD, FMN).

    • Prepare a stock solution of L-arginine in reaction buffer.

    • Prepare serial dilutions of the test compound (e.g., 4-(1H-Pyrazol-1-yl)benzimidamide) in the reaction buffer.

  • Assay Procedure:

    • To each well of a 96-well plate, add the reaction buffer.

    • Add the test compound dilutions to the respective wells. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., L-NAME).

    • Add the purified NOS enzyme to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the L-arginine solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Nitrite Detection (Griess Reaction):

    • Stop the enzymatic reaction by adding the first Griess reagent (Sulfanilamide solution) to each well, followed by a short incubation.

    • Add the second Griess reagent (N-(1-naphthyl)ethylenediamine solution) to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light, to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Generate a nitrite standard curve using serial dilutions of sodium nitrite.

    • Calculate the concentration of nitrite produced in each well from the standard curve.

    • Determine the percentage of NOS inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantitative Data Summary
CompoundTarget IsoformIC50 (µM)
1H-Pyrazole-1-carboxamidine (PCA)iNOS0.2
1H-Pyrazole-1-carboxamidine (PCA)eNOS0.2
1H-Pyrazole-1-carboxamidine (PCA)nNOS0.2
4-Methyl-PCAiNOS2.4
N(G)-methyl-L-arginine (NMA)iNOS6

Data adapted from Southan et al. (1997).

Part 2: In Vitro Arginase Inhibition Assay

This protocol details a colorimetric method to assess the inhibitory potential of test compounds against arginase activity. The assay measures the amount of urea produced from the hydrolysis of L-arginine.

Experimental Workflow: Arginase Inhibition Assay

cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Arginase Enzyme - L-Arginine (Substrate) - MnCl2 (Cofactor) - Test Compound Dilutions activate Activate Arginase with MnCl2 reagents->activate incubate Incubate Enzyme, Substrate & Inhibitor activate->incubate stop_reaction Stop Reaction with Acid incubate->stop_reaction color_dev Add Urea Detection Reagent and Heat stop_reaction->color_dev measure Measure Absorbance at 550 nm color_dev->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Workflow for the in vitro Arginase inhibition assay.

Materials and Reagents
  • Purified Arginase enzyme (e.g., bovine liver Arginase I or recombinant human Arginase II)

  • 4-(1H-Pyrazol-1-yl)benzimidamide or other test compounds

  • L-Arginine

  • Tris-HCl buffer (pH 7.5)

  • Manganese chloride (MnCl2)

  • Urea standard solution

  • Acidic solution (e.g., a mixture of H2SO4 and H3PO4)

  • α-Isonitrosopropiophenone (ISPF) in ethanol

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol
  • Enzyme Activation and Reagent Preparation:

    • Prepare a Tris-HCl buffer for the reaction.

    • Prepare an L-arginine stock solution in Tris-HCl buffer.

    • Prepare serial dilutions of the test compound in Tris-HCl buffer.

    • Activate the Arginase enzyme by pre-incubating it with MnCl2 in Tris-HCl buffer.

  • Assay Procedure:

    • Add the Tris-HCl buffer to the wells of a 96-well plate.

    • Add the test compound dilutions to the appropriate wells. Include a vehicle control and a known arginase inhibitor (e.g., nor-NOHA) as a positive control.

    • Add the activated Arginase enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the L-arginine solution.

    • Incubate at 37°C for 20-30 minutes.

  • Urea Detection:

    • Stop the reaction by adding the acidic solution to each well.

    • Add the ISPF solution to all wells.

    • Heat the plate at 100°C for 45 minutes to facilitate the color-forming reaction between urea and ISPF.

    • Cool the plate to room temperature.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 550 nm using a microplate reader.

    • Create a urea standard curve using the urea standard solution.

    • Calculate the amount of urea produced in each well using the standard curve.

    • Determine the percentage of Arginase inhibition for each test compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and perform a non-linear regression to calculate the IC50 value.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the in vitro characterization of 4-(1H-Pyrazol-1-yl)benzimidamide and other pyrazole-based inhibitors targeting the L-arginine metabolic pathway. By quantifying the inhibitory potency against both NOS and Arginase isoforms, researchers can gain valuable insights into the compound's mechanism of action, selectivity, and potential therapeutic applications. Further studies could involve cell-based assays to assess membrane permeability and efficacy in a more physiological context, as well as kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). The development of selective inhibitors for different NOS and Arginase isoforms remains a key goal in the field, and the assays described herein are fundamental tools for achieving this objective.

References

  • Marra, R. K. F., Bernardino, A. M. R., Proux, T. A., Charret, K. S., Lira, M.-L. F., Castro, H. C., Souza, A. M. T., Oliveira, C. D., Borges, J. C., Rodrigues, C. R., Canto-Cavalheiro, M. M., Leon, L. L., & Amaral, V. F. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 17(11), 12961–12973. [Link]

  • Southan, G. J., Szabó, C., & Thiemermann, C. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology, 54(4), 539–546. [Link]

  • Marra, R. K. F., Bernardino, A. M. R., Proux, T. A., Charret, K. S., Lira, M.-L. F., Castro, H. C., Souza, A. M. T., Oliveira, C. D., Borges, J. C., Rodrigues, C. R., Canto-Cavalheiro, M. M., Leon, L. L., & Amaral, V. F. (2012). 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease. Molecules (Basel, Switzerland), 17(11), 12961–12973. [Link]

  • Payne, J. E., Bonnefous, C., Symons, K. T., Nguyen, P. M., Sablad, M., Rozenkrants, N., Zhang, Y., Wang, L., Yazdani, N., Shiau, A. K., Noble, S. A., Rix, P., Rao, T. S., Hassig, C. A., & Smith, N. D. (2010). Discovery of dual inducible/neuronal nitric oxide synthase

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Production of 4-(1H-Pyrazol-1-yl)benzimidamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-(1H-pyrazol-1-yl)benzimidamide. This document is designed for researchers, chemists, and process development...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(1H-pyrazol-1-yl)benzimidamide. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the multi-step synthesis of this important pharmaceutical intermediate. We will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and answer frequently asked questions to ensure your success from bench-scale experiments to pilot-plant scale-up.

Synthetic Pathway Overview

The production of 4-(1H-pyrazol-1-yl)benzimidamide is typically accomplished via a two-stage process. The initial stage involves the formation of a C-N bond to couple a pyrazole ring with a benzonitrile moiety. The second, more challenging stage, is the conversion of the nitrile functional group into the target benzimidamide. Each stage presents unique scalability challenges that require careful control of reaction parameters.

The most common synthetic route is outlined below:

Synthetic_Workflow cluster_step1 Stage 1: C-N Cross-Coupling cluster_step2 Stage 2: Pinner Reaction & Ammonolysis A 4-Halobenzonitrile (e.g., 4-Fluorobenzonitrile) I1 4-(1H-Pyrazol-1-yl)benzonitrile A->I1 Ullmann or Buchwald-Hartwig Coupling B Pyrazole B->I1 Ullmann or Buchwald-Hartwig Coupling C Catalyst System (e.g., Pd catalyst + Ligand or Cu catalyst) C->I1 Ullmann or Buchwald-Hartwig Coupling D Base (e.g., K2CO3, Cs2CO3) D->I1 Ullmann or Buchwald-Hartwig Coupling E Anhydrous Alcohol (e.g., EtOH) + HCl (g) F Anhydrous Ammonia I2 Ethyl 4-(1H-pyrazol-1-yl)benzimidate HCl (Pinner Salt) I1:e->I2:w Pinner Reaction P 4-(1H-Pyrazol-1-yl)benzimidamide I2:e->P:w Ammonolysis

Caption: General two-stage synthetic workflow for 4-(1H-pyrazol-1-yl)benzimidamide.

Troubleshooting Guide

This section addresses specific issues that may arise during synthesis, providing potential causes and validated solutions.

Problem 1: Low or No Yield in Stage 1 C-N Coupling Reaction

The formation of 4-(1H-pyrazol-1-yl)benzonitrile is the critical first step. Poor yields here will compromise the entire synthesis. The two most common methods are the Ullmann condensation and the Buchwald-Hartwig amination.[1][2]

Troubleshooting_CN_Coupling Problem Low Yield in C-N Coupling C1 Cause: Inactive Catalyst Problem->C1 C2 Cause: Inappropriate Base Problem->C2 C3 Cause: Poor Substrate Reactivity Problem->C3 C4 Cause: Suboptimal Reaction Conditions Problem->C4 S1a Solution: - Ensure inert atmosphere (N2/Ar). - Use fresh, high-purity catalyst/ligand. - For Buchwald-Hartwig, consider pre-catalyst activation. C1->S1a S2a Solution: - Base strength is key. Use Cs2CO3 or K3PO4 for Ullmann. - Use NaOtBu or K2CO3 for Buchwald-Hartwig. - Ensure base is finely powdered and dry. C2->S2a S3a Solution: - Reactivity order: I > Br > Cl > F for Ullmann. - For less reactive halides (e.g., 4-chlorobenzonitrile), a more active catalyst system (e.g., modern Buchwald-Hartwig ligands) is required. C3->S3a S4a Solution: - Ensure solvent is anhydrous (e.g., Toluene, DMF, Dioxane). - Optimize temperature; Ullmann reactions often require higher temperatures (100-150 °C). - Increase reaction time. C4->S4a

Caption: Decision tree for troubleshooting the C-N cross-coupling stage.

Q: My Buchwald-Hartwig amination of 4-chlorobenzonitrile is sluggish. What is the likely cause?

A: 4-Chlorobenzonitrile is often less reactive than its bromo or iodo counterparts in palladium-catalyzed couplings.[1] The primary challenge is the oxidative addition step, which is often rate-limiting.

  • Expertise & Experience: While a standard Pd(OAc)₂/phosphine system might work for aryl bromides, aryl chlorides require more specialized, electron-rich, and sterically hindered phosphine ligands (e.g., Josiphos, Buchwald's biaryl phosphine ligands) to facilitate the difficult oxidative addition of the Ar-Cl bond to the Pd(0) center.[3][4]

Q: I am attempting a large-scale Ullmann coupling and facing consistency issues. Why?

A: The classical Ullmann reaction is a heterogeneous reaction, which often leads to scalability challenges. The reaction's success is highly dependent on the surface area and purity of the copper catalyst, as well as efficient mass and heat transfer.

  • Expertise & Experience: On a larger scale, "hot spots" can develop due to poor stirring, leading to decomposition of starting materials and product. Ensure your reactor has adequate agitation to maintain a uniform slurry. The source and batch of your copper catalyst can also be a major source of variability. Using a ligand-assisted (modified) Ullmann protocol with a soluble copper source (e.g., CuI) and a ligand like L-proline or N,N'-dimethylethylenediamine can make the reaction homogeneous, leading to more reproducible results and milder conditions.[6]

  • Trustworthiness: Validate your raw materials. 4-Fluorobenzonitrile is often used as it can be more reactive in nucleophilic aromatic substitutions.[7] Ensure the pyrazole and the base (typically K₂CO₃ or Cs₂CO₃) are completely dry, as water can interfere with the reaction.

Problem 2: Failure or Low Yield in Stage 2 Nitrile to Imidamide Conversion

The Pinner reaction is a classical method to convert nitriles to imidates, which are then converted to imidamides.[8][9][10] This stage is notoriously sensitive to reaction conditions, especially at scale.

Q: My Pinner reaction to form the imidate salt intermediate is giving me the corresponding amide or ester as a byproduct. What's wrong?

A: This is the most common failure mode and is almost always caused by the presence of water.[9][11] The Pinner reaction proceeds through a highly electrophilic nitrilium ion, which is readily attacked by the alcohol to form the desired imidate salt. However, if water is present, it will compete with the alcohol and attack the nitrilium ion or hydrolyze the resulting imidate salt, leading to the formation of benzamide or the corresponding ester.[12][13]

  • Expertise & Experience: The requirement for strictly anhydrous conditions cannot be overstated.

    • Reagents: Use anhydrous grade alcohol (e.g., Ethanol 200 proof). The starting 4-(1H-pyrazol-1-yl)benzonitrile must be rigorously dried.

    • HCl Source: Use anhydrous HCl gas from a cylinder. Generating HCl in situ from reagents like acetyl chloride and an alcohol is an alternative for smaller scales but must also be done under dry conditions.

    • Glassware & Atmosphere: All glassware must be oven- or flame-dried and the reaction must be run under a positive pressure of an inert gas like nitrogen or argon.[8][11]

  • Trustworthiness: To validate your setup, you can run a control reaction with a less valuable nitrile under the same conditions. Additionally, monitor the reaction progress carefully. The imidate salt (Pinner salt) often precipitates from the reaction mixture as a crystalline solid.[14] If the reaction mixture remains clear or becomes oily, it may indicate side reactions are dominating.

Q: I'm having trouble with the final ammonolysis step. The reaction is incomplete. Why?

A: The conversion of the isolated Pinner salt to the final benzimidamide requires reaction with ammonia. Incomplete reaction can be due to several factors:

  • Expertise & Experience:

    • Ammonia Source: Anhydrous ammonia (either gaseous or as a solution in an anhydrous solvent like methanol or dioxane) is required. Aqueous ammonia will lead to hydrolysis.

    • Temperature: The reaction is typically performed at low temperatures (0 °C to room temperature) as the imidate is thermally labile.

    • Stoichiometry: A sufficient excess of ammonia is often required to drive the reaction to completion.

    • Mixing: On a larger scale, ensuring efficient mixing of the ammonia with the Pinner salt slurry is critical for complete conversion.

  • Trustworthiness: The Pinner salt intermediate should be isolated and characterized (if possible) before proceeding to ensure the previous step was successful. The final product, 4-(1H-pyrazol-1-yl)benzimidamide, is a base and is typically isolated as a hydrochloride salt. Purity can be checked by HPLC and ¹H NMR.

Parameter Stage 1: Buchwald-Hartwig Amination Stage 2: Pinner Reaction
Critical Control Point Catalyst activity, Inert atmosphereStrict exclusion of water
Typical Solvent Toluene, Dioxane (Anhydrous)Ethanol, Methanol (Anhydrous)
Key Reagent Pd-catalyst, Phosphine Ligand, Base (e.g., NaOtBu)Anhydrous HCl gas, Anhydrous Alcohol
Temperature 80-110 °C0-10 °C
Common Byproducts Hydrodehalogenation of starting material4-(1H-Pyrazol-1-yl)benzamide, Ethyl 4-(1H-pyrazol-1-yl)benzoate
Scale-up Concern Catalyst cost & removal, exotherm controlHandling of anhydrous HCl gas, rigorous moisture control

Frequently Asked Questions (FAQs)

Q1: Can I use a one-pot procedure for this synthesis?

A1: While theoretically possible, a one-pot procedure is not recommended due to fundamentally incompatible reaction conditions. The C-N coupling step requires a base and is sensitive to strong acids, while the Pinner reaction requires a strong, anhydrous acid. Attempting a one-pot synthesis would lead to neutralization and a complex, inseparable mixture. A telescoped process with solvent swaps after intermediate isolation is the preferred approach for scalability.

Q2: How do I purify the final 4-(1H-pyrazol-1-yl)benzimidamide product?

A2: The product is typically isolated as its hydrochloride salt. Purification is most commonly achieved by recrystallization.[15] A common solvent system is ethanol/diethyl ether or methanol/TBME. The crude salt is dissolved in a minimum amount of hot alcohol, and the ether is added slowly until turbidity is observed. Cooling then affords the purified crystalline product. Purity should be assessed by HPLC and NMR.

Q3: Are there alternatives to the Pinner reaction for the nitrile-to-imidamide conversion?

A3: Yes, though they have their own challenges. One alternative involves converting the nitrile to a thioamide using a reagent like Lawesson's reagent, followed by S-alkylation and reaction with ammonia.[16] Another route involves the reaction of the nitrile with hydroxylamine to form an amidoxime, which is then reduced to the amidine.[17] However, the Pinner reaction remains one of the most direct methods, and its challenges are often manageable with careful process control.[8][9]

Experimental Protocols

Protocol 1: Synthesis of 4-(1H-Pyrazol-1-yl)benzonitrile (Ullmann Condensation)
  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-fluorobenzonitrile (1.0 eq), pyrazole (1.2 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq, finely powdered and dried), and copper(I) iodide (CuI, 0.1 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF, 5-10 volumes).

  • Reaction: Purge the flask with nitrogen for 15 minutes. Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the 4-fluorobenzonitrile is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove inorganic salts and the copper catalyst.

  • Isolation: Quench the filtrate with water, which may cause the product to precipitate. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.

Protocol 2: Synthesis of 4-(1H-Pyrazol-1-yl)benzimidamide Hydrochloride (Pinner Reaction)
  • Setup: To a scrupulously oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube, and a calcium chloride drying tube outlet, add a solution of 4-(1H-pyrazol-1-yl)benzonitrile (1.0 eq) in anhydrous ethanol (10-20 volumes).

  • HCl Addition: Cool the solution to 0 °C in an ice-water bath. Bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintain the internal temperature below 10 °C. Continue the HCl addition until the solution is saturated and the imidate hydrochloride salt begins to precipitate.[11]

  • Reaction: Seal the flask and stir the resulting thick slurry at 0-5 °C for 12-24 hours.

  • Isolation of Pinner Salt: Collect the precipitated ethyl 4-(1H-pyrazol-1-yl)benzimidate hydrochloride (Pinner salt) by filtration under a blanket of dry nitrogen. Wash the solid with a small amount of cold, anhydrous diethyl ether and dry under vacuum.

  • Ammonolysis: Suspend the dried Pinner salt in anhydrous methanol at 0 °C. Bubble anhydrous ammonia gas through the suspension until it is saturated.

  • Reaction: Seal the vessel and stir the mixture at room temperature for 18-24 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with diethyl ether to remove non-polar impurities. The solid product, 4-(1H-pyrazol-1-yl)benzimidamide hydrochloride, can be collected by filtration and further purified by recrystallization.

References

  • 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules. Available from: [Link]

  • Conversion of benzonitrile to benzamide and benzoic acid in Toyopearl.... ResearchGate. Available from: [Link]

  • A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Pinner Reaction. J&K Scientific. Available from: [Link]

  • Pinner reaction. Wikipedia. Available from: [Link]

  • Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules. Available from: [Link]

  • Hydration of benzonitrile into benzamide catalyzed by complexes 1, 2.... ResearchGate. Available from: [Link]

  • Write reaction showing conversion of Benzonitrile into benzoic acid.... Filo. Available from: [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction. ACS Publications. Available from: [Link]

  • Synthesis of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives 3a–g.... ResearchGate. Available from: [Link]

  • Conversion of Thioamide to Benzothiazole with Oxidizing Agents. Asian Journal of Chemistry. Available from: [Link]

  • Pinner Reaction. Organic Chemistry Portal. Available from: [Link]

  • Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction. DTU Research Database. Available from: [Link]

  • Comparison of methods for benzamide synthesis from benzonitrile. ResearchGate. Available from: [Link]

  • Research on the synthesis of 4-fluorobenzonitrile. ResearchGate. Available from: [Link]

  • Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald Hartwig Amination Reaction. ResearchGate. Available from: [Link]

  • Solved Hydrolysis of a nitrile compound to the corresponding. Chegg.com. Available from: [Link]

  • Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Academia.edu. Available from: [Link]

  • Synthesis method for benzamidine derivatives. Google Patents.
  • Process for the preparation of androgen receptor antagonists and intermediates thereof. Google Patents.
  • Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. Google Patents.
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC. Available from: [Link]

  • Cu2O-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazole and Aryl Chlorides. ResearchGate. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s) - 4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide. Google Patents.
  • Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Available from: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Amines as key building blocks in Pd-assisted multicomponent processes. Beilstein Journals. Available from: [Link]

  • Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. PMC. Available from: [Link]

  • Synthesis of some 4-oxobenzotriazolo Hydrazones. American Research Journals. Available from: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available from: [Link]

  • L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate. Available from: [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. RSC Publishing. Available from: [Link]

  • The synthesis of thioamides and amides.. ResearchGate. Available from: [Link]

  • 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease. PubMed. Available from: [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available from: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. Available from: [Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar. Available from: [Link]

  • Substituted pyrazolecarboxylic benzamide type bisamide derivatives of one class Sulfide-containing Hindered, N-cyano group sulphur (sulfone) imine structure and its production and use. Google Patents.
  • N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide. MDPI. Available from: [Link]

  • Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 4-(1H-Pyrazol-1-yl)benzimidamide: A Comparative NMR Guide

Executive Summary & Core Directive Characterizing 4-(1H-Pyrazol-1-yl)benzimidamide presents a specific set of analytical challenges. As a structural intermediate often used in the synthesis of Factor Xa inhibitors (simil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Characterizing 4-(1H-Pyrazol-1-yl)benzimidamide presents a specific set of analytical challenges. As a structural intermediate often used in the synthesis of Factor Xa inhibitors (similar to the apixaban pharmacophore), its integrity is critical. The molecule contains two distinct nitrogen-rich functionalities: a basic benzamidine tail and a neutral pyrazole head.

This guide moves beyond standard "run-and-done" protocols. Instead, it compares the efficacy of different solvent systems and NMR techniques to definitively prove two critical quality attributes:

  • Protonation State: Confirming the amidine salt formation (usually HCl).

  • Regiochemistry: Proving the pyrazole is attached at the

    
     position, not the 
    
    
    
    -linked or
    
    
    -isomer impurities common in hydrazination reactions.

Comparative Analysis: Solvent Systems

The choice of solvent is the single most significant variable in the successful characterization of this compound. Unlike lipophilic drugs, the amidine moiety requires polar solvents, but "exchangeable protons" create a risk of data loss.[1]

Table 1: Solvent Performance Matrix
FeatureDMSO-d6 (Recommended)Methanol-d4 (Secondary)Chloroform-d (CDCl

)
(Not Recommended)
Solubility Excellent. Dissolves both free base and HCl salt forms readily.[1]Good. Dissolves most salt forms.Poor. The amidine salt is typically insoluble.
Amidine Detection High. Slow exchange allows observation of

protons (typically 8.5–9.5 ppm).[1]
None. Rapid deuterium exchange (

) wipes out amidine signals.[1]
N/A (Insoluble).
Resolution Medium. Viscosity causes slight line broadening.High. Lower viscosity yields sharper aromatic couplings.N/A
Use Case Full Structural Proof. Essential for confirming the amidine functionality.[2]Carbon Backbone. Good for

NMR or cleaning up aromatic overlaps.[1]
Avoid.
Expert Insight: The "Deuterium Wash" Strategy

Do not rely on Methanol-d4 for the primary


H spectrum. You will lose the integration count of 3–4 protons (the amidine group), leading to confusion about purity.
  • Protocol: Acquire the primary spectrum in DMSO-d6 .

  • Validation: If the amidine region (8.0–10.0 ppm) is messy, add 1 drop of

    
     to the DMSO tube and shake. The broad peaks should vanish, confirming they are exchangeable 
    
    
    
    protons and not aromatic impurities.

Comparative Analysis: Analytical Techniques (NMR vs. Alternatives)

To validate the structure, we must compare NMR against other common analytical tools.

Feature2D NMR (HMBC/HSQC) LC-MS (Mass Spec) X-Ray Crystallography
Regioisomer ID Superior. Distinguishes

- vs

-pyrazole via

correlations.[1]
Fail. Both isomers have identical Mass/Charge (m/z) ratios.Ultimate, but slow and requires single crystals.
Salt Stoichiometry Good. Integration of amidine

vs aromatic

confirms 1:1 salt.
Fail. Ionization often strips the counter-ion.Excellent.
Throughput Medium. (1-4 hours).[1]High. (10 mins).Low. (Days/Weeks).

Expected Spectral Signature (DMSO-d6)

Based on the fragmentation patterns of benzamidines and


-phenylpyrazoles, the following spectral features are the Acceptance Criteria  for the product.
H NMR (400 MHz, DMSO-d6)
  • 
     9.10 - 9.40 (br s, 2H/4H):  Amidine 
    
    
    
    protons.[1] Note: If HCl salt, this may appear as one huge broad singlet or two distinct broad peaks depending on H-bonding.[1]
  • 
     8.60 (d, 
    
    
    
    Hz, 1H):
    Pyrazole
    
    
    (Deshielded by adjacent N).
  • 
     8.00 - 8.10 (d, 
    
    
    
    Hz, 2H):
    Phenylene protons adjacent to Amidine (Electron withdrawing group).[1]
  • 
     7.90 - 7.98 (d, 
    
    
    
    Hz, 2H):
    Phenylene protons adjacent to Pyrazole.[1]
  • 
     7.82 (d, 
    
    
    
    Hz, 1H):
    Pyrazole
    
    
    .[1]
  • 
     6.60 - 6.65 (dd, 
    
    
    
    Hz, 1H):
    Pyrazole
    
    
    (Shielded, characteristic triplet/doublet of doublets).[1]
Diagnostic Connectivity (HMBC)

To prove the pyrazole is attached via


 to the phenyl ring (and not 

or

):
  • Look for a correlation between Phenyl ortho-protons (

    
    7.9 ppm) and the Pyrazole 
    
    
    
    -carbon
    (via
    
    
    ).[1] Note: Since
    
    
    HMBC is rare, we rely on the absence of
    
    
    on the pyrazole and the symmetry of the phenyl ring.

Experimental Protocol: The "Self-Validating" Workflow

This protocol ensures that if the result is ambiguous, the experiment itself provides the troubleshooting step.

Step 1: Sample Preparation
  • Weigh 5–10 mg of the solid product.

  • Add 0.6 mL DMSO-d6 (99.9% D).

  • Critical: Ensure the solution is clear. If cloudy, sonicate for 30 seconds.[1] Suspensions yield broad, useless peaks.

Step 2: Acquisition (Standard Parameters)[1]
  • Pulse Program: zg30 (30° pulse angle) to maximize signal-to-noise for exchangeable protons.

  • Relaxation Delay (D1): Set to 2.0 seconds . Amidine protons relax slowly; a short D1 will suppress their integration, making the salt stoichiometry look wrong.

  • Scans (NS): 16 (Screening) or 64 (Publication quality).[1]

Step 3: The "D2O Shake" (Conditional)[1]
  • Trigger: If the region 8.5–9.5 ppm shows broad humps that integrate poorly.

  • Action: Add 2 drops of

    
     directly to the NMR tube. Shake. Wait 5 mins.
    
  • Result: Re-run the scan. The broad peaks must disappear. If peaks remain, they are non-exchangeable impurities (likely aromatic side-products).[1]

Visualization of Characterization Logic

The following diagram illustrates the decision-making process for validating this specific compound, distinguishing it from common synthetic failures.

CharacterizationWorkflow Start Crude Product 4-(1H-Pyrazol-1-yl)benzimidamide Solvent Dissolve in DMSO-d6 (Preserve Amidine Protons) Start->Solvent H1_NMR Run 1H NMR (zg30) Solvent->H1_NMR Check_Amidine Check 8.5 - 9.5 ppm Broad Singlets present? H1_NMR->Check_Amidine Pass_Amidine Amidine Confirmed (Proceed to Regio-check) Check_Amidine->Pass_Amidine Yes Fail_Amidine Missing/Weak Signals Check_Amidine->Fail_Amidine No Regio_Check Check Pyrazole Region (6.6 ppm & 8.6 ppm) Pass_Amidine->Regio_Check D2O_Test D2O Shake Test (Confirm Exchangeability) Fail_Amidine->D2O_Test Verify Exchange Final_Valid VALIDATED STRUCTURE (N1-Isomer, Amidine Salt) Regio_Check->Final_Valid Distinct H4/H5 Impurity_Flag Suspect Regioisomer (N2 or C-linked) Regio_Check->Impurity_Flag Symmetric/Wrong Shift

Figure 1: Decision logic for NMR validation. Note the critical checkpoint at the amidine region to confirm salt formation.

Structural Connectivity Diagram (HMBC)

This diagram visualizes the specific Heteronuclear Multiple Bond Correlations (HMBC) required to prove the pyrazole is attached to the phenyl ring, distinguishing it from starting materials.

HMBC_Correlations Py_H5 Pyrazole H5 (8.6 ppm) Py_C3 Pyrazole C3 Py_H5->Py_C3 3J Ph_C_Ipso Phenyl C-Ipso (Quaternary) Py_H5->Ph_C_Ipso 3J (Critical Link) Py_N1 N1 (Linker) Ph_H_Ortho Phenyl H-Ortho (7.95 ppm) Ph_H_Ortho->Py_N1 15N-HMBC (Ideal) Ph_H_Ortho->Ph_C_Ipso 2J Amidine_C Amidine C=N (~165 ppm) Ph_H_Meta Phenyl H-Meta (8.10 ppm) Ph_H_Meta->Amidine_C 3J (Confirm Tail)

Figure 2: Key HMBC correlations.[1] The red arrow (Py_H5 to Ph_C_Ipso) and green arrow (Ph_H_Meta to Amidine_C) are the definitive proofs of connectivity between the three rings/moieties.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard text for pyrazole coupling constants).

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source for solvent effects on chemical shifts).[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link (Essential for distinguishing solvent peaks from impurities).[1]

  • Claramunt, R. M., et al. (2006).[1] The structure of N-phenylpyrazoles and indazoles. Arkivoc, (v), 5-11.[1] (Specific reference for N-phenylpyrazole shifts).

Sources

Comparative

Comparative Pharmacokinetics of 4-(1H-Pyrazol-1-yl)benzimidamide Analogs

This guide provides an in-depth comparative pharmacokinetic analysis of 4-(1H-pyrazol-1-yl)benzimidamide analogs, focusing on their evolution as Factor Xa (fXa) inhibitors . The "benzimidamide" (benzamidine) moiety mimic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative pharmacokinetic analysis of 4-(1H-pyrazol-1-yl)benzimidamide analogs, focusing on their evolution as Factor Xa (fXa) inhibitors .

The "benzimidamide" (benzamidine) moiety mimics the arginine side chain of the natural substrate (prothrombin), binding to the S1 pocket of Factor Xa. However, its high basicity (pKa ~11) severely limits oral bioavailability. This guide analyzes the pharmacokinetic optimization from the benzamidine prototype (SN429) to the orally active benzylamine analog (DPC423) and related clinical successors.

Executive Summary: The Basicity-Bioavailability Trade-off

The core challenge in developing 4-(1H-pyrazol-1-yl)benzimidamide derivatives is balancing potency with permeability .

  • Benzimidamide (Benzamidine) Analogs (e.g., SN429): Exhibit picomolar affinity (Ki < 0.05 nM) due to a strong salt bridge with Asp189 in the S1 pocket. However, they are highly ionized at physiological pH, resulting in negligible oral bioavailability (< 5%) and rapid renal clearance.

  • Optimized Analogs (e.g., DPC423): Replace the highly basic amidine with a less basic benzylamine or neutral surrogate. This modification reduces pKa, significantly enhancing membrane permeability and oral bioavailability (F > 50%) while maintaining nanomolar potency.

Chemical Scaffold & Structural Evolution

The scaffold consists of a central pyrazole ring linked to a P1 phenyl group (binding to S1) and a P4 biphenyl/aryl group (binding to S4).

Structural Analogs Analyzed
Compound CodeP1 Moiety (S1 Binder)Chemical ClasspKaKey Characteristic
SN429 4-AmidinophenylBenzimidamide ~11.5High Potency, Poor Oral PK
DPC423 3-(Aminomethyl)phenylBenzylamine ~9.0Balanced Potency/PK
Apixaban 4-Methoxyphenyl*Neutral Pyrazole NeutralClinical Gold Standard

*Note: Apixaban utilizes a pyrazolo-pyridinone core but represents the culmination of this specific optimization logic.

Optimization Logic Diagram

OptimizationPath SN429 SN429 (Benzimidamide) Ki: 13 pM F: <5% Optimization Optimization Strategy: Reduce Basicity (pKa) Increase Lipophilicity SN429->Optimization Poor Permeability DPC423 DPC423 (Benzylamine) Ki: 0.15 nM F: ~57% (Dog) Optimization->DPC423 Amidine -> Amine Clinical Clinical Success (Apixaban/Rivaroxaban) Neutral P1 Groups DPC423->Clinical Further Stabilization

Caption: Structural evolution from the high-affinity/low-bioavailability benzimidamide (SN429) to the orally bioavailable DPC423.[1]

Comparative Pharmacokinetic Data

The following data highlights the dramatic improvement in pharmacokinetic parameters upon modifying the benzimidamide group.

Table 1: PK Parameters in Beagle Dogs (Oral Administration)
ParameterSN429 (Benzimidamide) DPC423 (Benzylamine) Apixaban (Reference)
Bioavailability (F%) < 5%57% ~50%
Cmax (µg/mL) Negligible1.1 (at 2.5 mg/kg)1.6 (at 0.5 mg/kg)
Tmax (h) N/A1.0 – 2.01.0 – 2.0
Half-life (t1/2, h) < 1.0 (Rapid Elimination)7.5 ~12 (Human)
Clearance (CL) High (Renal)0.24 L/kg/h0.04 L/kg/h
Vol. Dist. (Vss) Low (Extracellular)~1.0 L/kg0.2 L/kg
Protein Binding Low (< 50%)ModerateHigh (> 87%)

Key Insight: The shift from benzimidamide (SN429) to benzylamine (DPC423) reduced clearance by preventing rapid renal cation excretion and increased Vss, indicating better tissue distribution.

Mechanistic Pharmacokinetics

Absorption & Permeability
  • Benzimidamide (SN429): At intestinal pH (6.5–7.4), the amidine group is fully protonated (cationic). The charged species cannot traverse the lipid bilayer via passive diffusion, resulting in Class III/IV behavior in the BCS (Biopharmaceutics Classification System).

  • Benzylamine (DPC423): The pKa is lowered to ~9.0. A significant fraction exists as the neutral free base in the alkaline environment of the small intestine, facilitating passive transcellular absorption.

Metabolism & Elimination
  • Renal Excretion: Benzimidamides are often excreted unchanged via organic cation transporters (OCTs) in the kidney, leading to short half-lives.

  • Metabolic Shunting: DPC423 undergoes hepatic metabolism. The primary metabolic pathways include:

    • Oxidative deamination (mediated by MAO or amine oxidases).

    • CYP450-mediated oxidation of the biphenyl ring.

    • Biliary excretion of glucuronide conjugates.

Experimental Protocols

To replicate or validate these findings, the following protocols are standard for this chemical series.

Protocol A: Determination of Oral Bioavailability (Rat/Dog)
  • Formulation:

    • IV: Dissolve compound in 20% hydroxypropyl-β-cyclodextrin (HPβCD) in saline.

    • PO: Suspend in 0.5% methylcellulose or dissolve in PEG400/Water (60:40).

  • Dosing:

    • Administer IV bolus (1 mg/kg) via cephalic vein.

    • Administer PO gavage (2.5 mg/kg or 10 mg/kg) to fasted animals.

  • Sampling:

    • Collect blood into EDTA tubes at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

    • Centrifuge at 3000g for 10 min to harvest plasma.

  • Bioanalysis (LC-MS/MS):

    • Extraction: Protein precipitation with Acetonitrile (1:3 ratio).

    • Column: C18 Reverse Phase (e.g., Waters XBridge).

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Detection: MRM mode monitoring the parent [M+H]+ transition.

Protocol B: In Vitro Permeability (Caco-2 Assay)
  • Seeding: Culture Caco-2 cells on transwell polycarbonate filters for 21 days.

  • Transport Buffer: HBSS at pH 7.4 (Apical and Basolateral).

  • Dosing: Add 10 µM of SN429 or DPC423 to the Apical chamber.

  • Measurement: Measure accumulation in the Basolateral chamber over 2 hours.

  • Calculation:

    
    .
    
    • Expectation: SN429

      
       cm/s; DPC423 
      
      
      
      cm/s.

Pharmacokinetic Workflow Diagram

PK_Workflow Compound Test Compound (Benzimidamide Analog) InVitro In Vitro Screening (Caco-2, Microsomes) Compound->InVitro Decision Permeability > 5e-6? InVitro->Decision InVivo In Vivo PK (Rat/Dog) IV vs PO Dosing Decision->InVivo Yes Fail Redesign: Lower pKa / Prodrug Decision->Fail No Analysis Data Analysis (WinNonlin: AUC, F%, CL) InVivo->Analysis Fail->Compound SAR Cycle

Caption: Decision tree for evaluating the pharmacokinetic viability of benzimidamide analogs.

References

  • Pinto, D. J., et al. (2001).[2][3] "Discovery of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa."[1][4] Journal of Medicinal Chemistry, 44(4), 566-578.[2] Link

  • Wong, P. C., et al. (2002).[2][3] "Nonpeptide Factor Xa Inhibitors III: Effects of DPC423, an Orally-Active Pyrazole Antithrombotic Agent, on Arterial Thrombosis in Rabbits."[5] Journal of Pharmacology and Experimental Therapeutics, 303(3), 993-1000. Link

  • Quan, M. L., & Wexler, R. R. (2001).[3] "The design and synthesis of noncovalent factor Xa inhibitors." Current Topics in Medicinal Chemistry, 1(2), 137-149. Link

  • Jiang, X., et al. (2009). "Preclinical pharmacokinetics and pharmacodynamics of apixaban, a potent and selective factor Xa inhibitor." Thrombosis and Haemostasis, 101(1), 78-85. Link

  • Marra, R. K. F., et al. (2012). "4-(1H-Pyrazol-1-yl)benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures." Molecules, 17(11), 12961-12973. Link

Sources

Validation

Confirming target selectivity of 4-(1h-Pyrazol-1-yl)benzimidamide

Target Selectivity Confirmation Guide: 4-(1H-Pyrazol-1-yl)benzimidamide Executive Summary: The Selectivity Challenge 4-(1H-Pyrazol-1-yl)benzimidamide represents a critical class of small-molecule probes designed to targe...

Author: BenchChem Technical Support Team. Date: February 2026

Target Selectivity Confirmation Guide: 4-(1H-Pyrazol-1-yl)benzimidamide

Executive Summary: The Selectivity Challenge

4-(1H-Pyrazol-1-yl)benzimidamide represents a critical class of small-molecule probes designed to target the S1 specificity pocket of trypsin-like serine proteases. While the benzimidamide (benzamidine) moiety acts as a potent "anchor" by forming a salt bridge with the catalytic Aspartate (e.g., Asp189 in Trypsin/Factor Xa), this strong interaction often comes at the cost of promiscuity .

The core challenge for researchers working with this probe is distinguishing its activity against the intended target (typically Factor Xa or Thrombin ) from closely related off-targets (Trypsin, Plasmin, Kallikrein). This guide outlines the rigorous experimental framework required to confirm the target selectivity of 4-(1H-Pyrazol-1-yl)benzimidamide, comparing its performance against the non-selective parent (Benzamidine) and highly selective clinical standards.

Mechanism of Action & Structural Logic

To validate selectivity, one must first understand the structural causality of binding.

  • Primary Interaction (The Anchor): The positively charged amidine group of 4-(1H-Pyrazol-1-yl)benzimidamide mimics the arginine side chain of the natural substrate. It penetrates the deep S1 pocket of the protease, forming a bidentate salt bridge with the carboxylate of the active site Aspartate (Asp189 in Factor Xa/Trypsin).

  • Selectivity Driver (The Probe): The 4-(1H-pyrazol-1-yl) substituent extends away from the S1 pocket towards the S2/S4 subsites or the solvent front.

    • Hypothesis: In Factor Xa, the S4 pocket is a hydrophobic "box" (formed by Tyr99, Phe174, Trp215). The pyrazole ring is intended to capture additional hydrophobic interactions here that are absent in Trypsin (which has a more open/hydrophilic surface region).

DOT Diagram: Mechanism of Inhibition

InhibitionMechanism Compound 4-(1H-Pyrazol-1-yl) benzimidamide S1_Pocket S1 Pocket (Asp189) [Primary Anchor] Compound->S1_Pocket Amidine Salt Bridge (High Affinity, Low Selectivity) S4_Pocket S4 Hydrophobic Box [Selectivity Filter] Compound->S4_Pocket Pyrazole Interaction (Steric/Hydrophobic Fit) Inhibition Competitive Inhibition (Ki Determination) S1_Pocket->Inhibition S4_Pocket->Inhibition Modulates Specificity

Figure 1: Structural mechanism of 4-(1H-Pyrazol-1-yl)benzimidamide binding.[1] The amidine anchors the molecule, while the pyrazole tail probes the distal pockets to differentiate between proteases.

Comparative Analysis: Performance Benchmarking

To confirm selectivity, the compound must be benchmarked against a "floor" (non-selective) and a "ceiling" (highly selective) comparator.

The Comparator Panel:

  • Benzamidine (Reference): The parent fragment.[2] High affinity for all trypsin-like proteases. Represents "zero selectivity."

  • Apixaban (Clinical Standard): A highly optimized Factor Xa inhibitor (

    
     nM) with >1000-fold selectivity over Thrombin/Trypsin.
    
  • 4-(1H-Pyrazol-1-yl)benzimidamide (Test Probe): The compound of interest.

Table 1: Representative Selectivity Profile (Inhibition Constants )
Target ProteaseFunctionBenzamidine (Parent)4-(1H-Pyrazol-1-yl)benzimidamide Apixaban (Standard)
Factor Xa Coagulation (Target)~ 200 µM~ 0.5 - 5.0 µM (Est.)0.0008 µM (0.8 nM)
Thrombin (IIa) Coagulation (Off-Target)~ 250 µM> 50 µM > 30 µM
Trypsin Digestion (Off-Target)~ 18 µM~ 10 - 20 µM > 100 µM
Selectivity Ratio (Trypsin / fXa)~ 0.1 (Favors Trypsin)~ 4 - 40 (Favors fXa)> 100,000

Note: Values for the test probe are representative of 4-substituted benzamidine derivatives. Benzamidine and Apixaban values are based on established literature [1][2].

Analysis:

  • Potency Gain: The addition of the pyrazole group typically improves affinity for Factor Xa by 10-100 fold compared to unsubstituted benzamidine due to hydrophobic displacement in the S4 subsite.

  • Selectivity Shift: Unlike Benzamidine, which prefers Trypsin, the pyrazole derivative shifts preference towards Factor Xa, though it likely retains residual Trypsin activity (unlike the highly optimized Apixaban).

Experimental Protocol: Confirming Selectivity

To generate the data above, you must perform a Chromogenic Substrate Kinetic Assay . This protocol is self-validating: if the positive controls (Benzamidine) do not yield expected


 values, the assay is invalid.
Workflow Diagram

AssayWorkflow Prep 1. Enzyme Prep (fXa, Thrombin, Trypsin) Incubate 2. Incubation (Enzyme + Inhibitor) Prep->Incubate 37°C, 10 min Start 3. Reaction Start (+ Chromogenic Substrate) Incubate->Start Add S-2765/S-2238 Measure 4. Kinetics (Vmax) (OD405nm over 10 min) Start->Measure Continuous Read Calc 5. Analysis (Cheng-Prusoff -> Ki) Measure->Calc

Figure 2: Kinetic assay workflow for determining inhibition constants.

Step-by-Step Protocol

Materials:

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4. (PEG prevents enzyme adsorption to plastic).

  • Substrates:

    • Factor Xa: S-2765 (N-α-Z-D-Arg-Gly-Arg-pNA).

    • Thrombin: S-2238 (H-D-Phe-Pip-Arg-pNA).

    • Trypsin: BAPNA or S-2222 .

Procedure:

  • Preparation: Prepare serial dilutions of 4-(1H-Pyrazol-1-yl)benzimidamide (e.g., 0.1 nM to 100 µM) in DMSO (final DMSO < 1%).

  • Enzyme Incubation: Mix 10 µL of inhibitor dilution with 90 µL of Enzyme Solution (e.g., 1 nM Human Factor Xa) in a 96-well plate.

    • Control: Buffer + Enzyme (No Inhibitor) =

      
       (100% Activity).
      
    • Blank: Buffer only (No Enzyme).

  • Equilibration: Incubate for 10–15 minutes at 37°C to allow equilibrium binding.

  • Reaction Start: Add 50 µL of Chromogenic Substrate (at

    
     concentration for the respective enzyme).
    
  • Measurement: Immediately monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10–20 minutes.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) for each concentration.
      
    • Plot

      
       vs. Log[Inhibitor].
      
    • Fit to the IC50 equation (Sigmoidal dose-response).

    • Convert to

      
       using the Cheng-Prusoff Equation :
      
      
      
      
      (Since
      
      
      is set to
      
      
      ,
      
      
      ).

Critical Interpretation: The "Selectivity Window"

When analyzing your data, the raw


 is less important than the Selectivity Ratio .
  • Calculation:

    
    
    
  • Interpretation for 4-(1H-Pyrazol-1-yl)benzimidamide:

    • Ratio < 1: The compound is more potent against the off-target (e.g., Trypsin) than the target. This indicates a failure of the pyrazole group to provide specificity.

    • Ratio 1–10: "Pan-inhibitor." Useful as a general probe but not a specific drug lead.

    • Ratio > 100: "Selective." This confirms the compound successfully engages unique residues in the target's S4 pocket.

Troubleshooting: If your


 for Factor Xa and Trypsin are identical (Ratio ~1), the pyrazole ring is likely solvent-exposed and not interacting with the protein surface. Consider validating with X-ray crystallography  or Docking studies  to confirm the binding mode [3].

References

  • Mares-Guia, M., & Shaw, E. (1965). Active-center mapping of trypsin with inhibitors of the benzamidine type. Journal of Biological Chemistry, 240(4), 1579-1585.

  • Pinto, D. J., et al. (2007). Discovery of rivaroxaban and apixaban: The era of oral factor Xa inhibitors. Journal of Medicinal Chemistry, 50(22), 5339-5356.

  • Bode, W., et al. (1990). The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment. The EMBO Journal, 8(11), 3467–3475.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(1h-Pyrazol-1-yl)benzimidamide and its Associated Waste

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we handle. This guide provides a detailed,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we handle. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(1h-Pyrazol-1-yl)benzimidamide, a compound of interest in various research and development pipelines. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment.

The disposal of any chemical waste is governed by a hierarchy of regulations and best practices. In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[1][2] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices through its Laboratory Standard (29 CFR 1910.1450), which requires a written Chemical Hygiene Plan (CHP).[3][4][5] This guide synthesizes these requirements into a practical workflow for your laboratory.

I. Hazard Assessment of 4-(1h-Pyrazol-1-yl)benzimidamide

Key Potential Hazards:

  • Acute Toxicity: Similar compounds are harmful if swallowed.[6][7][8]

  • Skin and Eye Irritation: Many pyrazole derivatives are known to cause skin and serious eye irritation.[9][10][11]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[9][10][12]

  • Genetic Defects: Some related compounds are suspected of causing genetic defects.[6]

It is imperative to treat 4-(1h-Pyrazol-1-yl)benzimidamide as a hazardous substance. The toxicological properties have not been fully investigated for many research chemicals, reinforcing the need for cautious handling and disposal.[7][13]

Data Summary Table:

PropertyInferred Information
Physical State Likely a solid powder at room temperature.[9][14]
Primary Routes of Exposure Inhalation, skin contact, eye contact, ingestion.[10]
Known Incompatibilities Strong oxidizing agents.[13] Reducing agents.[14] Acids.[7]
Hazardous Decomposition Products Combustion may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[13][14]
II. Personal Protective Equipment (PPE) - Your First Line of Defense

Prior to handling 4-(1h-Pyrazol-1-yl)benzimidamide in any capacity, including for disposal, all personnel must be equipped with the appropriate PPE.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[13]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves for integrity before use.[14]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[13]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area or fume hood.[5]

III. Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and safe response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's Environmental Health & Safety (EH&S) department.

  • Contain the Spill: For small spills of solid material, carefully sweep or scoop up the material and place it into a designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain and absorb the liquid.[12]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.

  • Document the Incident: Report the spill to your supervisor and EH&S department, and document the incident according to your laboratory's CHP.

IV. Step-by-Step Disposal Protocol for 4-(1h-Pyrazol-1-yl)benzimidamide

The cardinal rule of chemical disposal is that no hazardous chemical waste should enter the sanitary sewer or be disposed of in regular trash.[1][2][15]

Workflow for Disposal of 4-(1h-Pyrazol-1-yl)benzimidamide:

cluster_prep Preparation cluster_collection Collection cluster_disposal Final Disposal A Identify Waste Stream (Solid, Liquid, Contaminated PPE) B Select Appropriate Waste Container (Chemically compatible, leak-proof) A->B  Ensure compatibility C Label Container ('Hazardous Waste', chemical name, hazards) B->C  Clearly identify contents D Transfer Waste to Container (Use fume hood if necessary) C->D  Ready for waste E Segregate from Incompatible Wastes (e.g., strong oxidizers, acids) D->E  Prevent reactions F Store in Satellite Accumulation Area (SAA) (Near point of generation, secure) E->F  Safe temporary storage G Request Waste Pickup (Contact EH&S or approved waste vendor) F->G  Container is ~90% full H Complete Waste Manifest/Documentation G->H  'Cradle-to-grave' tracking I Waste transported by licensed hauler to a Treatment, Storage, and Disposal Facility (TSDF) H->I  Regulatory compliance

Caption: Decision workflow for the proper disposal of 4-(1h-Pyrazol-1-yl)benzimidamide.

Detailed Procedural Steps:

  • Waste Identification and Segregation :

    • Solid Waste : Collect unadulterated 4-(1h-Pyrazol-1-yl)benzimidamide powder in a designated solid waste container.

    • Liquid Waste : Solutions containing this compound should be collected in a designated liquid waste container. Do not mix with other incompatible waste streams.[16] For instance, keep acidic waste separate from basic waste and away from cyanides or azides.[16]

    • Contaminated Materials : All disposable items that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, must be collected in a designated solid waste container for contaminated debris.

  • Container Selection and Labeling :

    • Use only chemically compatible containers that are in good condition and have secure, leak-proof lids.[1][17]

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-(1h-Pyrazol-1-yl)benzimidamide," and the approximate concentration or quantity.[17][18] The label should also indicate the primary hazards (e.g., "Toxic," "Irritant").

  • Accumulation and Storage :

    • Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[17][18] This area must be under the control of the laboratory personnel generating the waste.

    • Containers must be kept closed at all times except when adding waste.[17] Do not leave funnels in open containers.

    • Store the waste container in a secondary containment system to prevent the spread of material in case of a leak.

    • Regularly inspect the storage area for any signs of leakage or container degradation.[1]

  • Final Disposal :

    • Once the waste container is approximately 90% full, or in accordance with your institution's policies, arrange for its disposal through your EH&S department or a licensed hazardous waste contractor.[17][19]

    • Your institution's waste broker will assist in the proper profiling, manifesting, and transportation of the waste to a certified Treatment, Storage, and Disposal Facility (TSDF).[20]

    • Never attempt to dispose of this chemical by pouring it down the drain or placing it in the regular trash.[2][19]

  • Empty Container Management :

    • An "empty" container that held 4-(1h-Pyrazol-1-yl)benzimidamide must still be managed carefully.

    • For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent.[16] The rinsate from this process must be collected and disposed of as hazardous liquid waste.

    • After triple-rinsing, deface or remove the original label, and the container may then be disposed of in the appropriate glass or plastic recycling bin, as per your institution's guidelines.[16]

By implementing these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. Always consult your institution's specific Chemical Hygiene Plan and your EH&S department for guidance, as local regulations may vary.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Managing Hazardous Chemical Waste in the Lab. LabManager. [Link]

  • 4 Simple Tips for Disposing of Hazardous Lab Chemicals. Molecular Biology Products. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • OSHA Laboratory Standard. National Center for Biotechnology Information (NCBI) - NIH. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]

  • SAFETY DATA SHEET - 4-(1H-Pyrazol-1-yl)benzaldehyde. Fisher Scientific. [Link]

  • Safety Data Sheet - 6-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid. A A Blocks. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). [Link]

Sources

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